4-Isobutylsalicylic acid
Description
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Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-hydroxy-4-(2-methylpropyl)benzoic acid |
InChI |
InChI=1S/C11H14O3/c1-7(2)5-8-3-4-9(11(13)14)10(12)6-8/h3-4,6-7,12H,5H2,1-2H3,(H,13,14) |
InChI Key |
PJBMOOPNQFOMIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=C(C=C1)C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Pharmacological Properties of 4-Isobutylsalicylic Acid
Disclaimer: Direct experimental data on 4-isobutylsalicylic acid is limited in publicly available scientific literature. This guide has been compiled by extrapolating from the known properties of salicylic acid, its derivatives, and structurally related compounds. The information presented herein, particularly regarding experimental protocols and specific quantitative data, should be considered predictive and requires experimental validation.
Introduction
This compound is a derivative of salicylic acid, a well-known non-steroidal anti-inflammatory drug (NSAID). The introduction of an isobutyl group at the 4-position of the salicylic acid scaffold is of interest for its potential to modulate the parent molecule's pharmacological profile, including its anti-inflammatory, analgesic, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the predicted chemical properties, potential synthesis, and hypothesized biological activities of this compound, aimed at researchers, scientists, and professionals in drug development.
Chemical Properties
The chemical structure of this compound incorporates the key functional groups of salicylic acid (a carboxylic acid and a hydroxyl group) with the addition of an isobutyl substituent on the benzene ring.
Predicted Physicochemical Properties
The physicochemical properties of this compound are anticipated to be influenced by both the polar functional groups of salicylic acid and the nonpolar isobutyl group.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₁H₁₄O₃ | Based on the chemical structure. |
| Molecular Weight | 194.23 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Similar to salicylic acid and other solid derivatives[1]. |
| Melting Point | 130-140 °C | Expected to be slightly lower than salicylic acid (159 °C) due to the flexible isobutyl group potentially disrupting crystal lattice packing[1]. |
| Boiling Point | > 200 °C (decomposes) | Similar to salicylic acid, which sublimes and decomposes at elevated temperatures[1]. |
| Solubility | Sparingly soluble in water; Soluble in ethanol, acetone, and diethyl ether. | The isobutyl group is expected to decrease water solubility compared to salicylic acid but enhance solubility in organic solvents[1][2]. |
| pKa | ~3.0 (for the carboxylic acid) | The electron-donating nature of the isobutyl group might slightly increase the pKa compared to salicylic acid (pKa ≈ 2.97)[1]. |
| LogP | ~3.5 | The addition of the isobutyl group will significantly increase the lipophilicity compared to salicylic acid (LogP ≈ 2.21)[1][2]. |
Predicted Spectroscopic Data
The spectroscopic data for this compound can be predicted based on the analysis of its structural components.
| Spectroscopy | Predicted Peaks and Signals |
| ¹H NMR (in CDCl₃) | δ ~0.9 (d, 6H, -CH(CH₃)₂), δ ~1.9 (m, 1H, -CH(CH₃)₂), δ ~2.5 (d, 2H, -CH₂-), δ ~6.8 (d, 1H, Ar-H), δ ~6.9 (dd, 1H, Ar-H), δ ~7.8 (d, 1H, Ar-H), δ ~10-12 (br s, 1H, -COOH), δ ~11-13 (br s, 1H, -OH). |
| ¹³C NMR (in CDCl₃) | δ ~22 (2C, -CH(CH₃)₂), δ ~30 (-CH(CH₃)₂), δ ~45 (-CH₂-), δ ~115 (Ar-C), δ ~118 (Ar-C), δ ~130 (Ar-C), δ ~135 (Ar-C), δ ~145 (Ar-C), δ ~160 (Ar-C-OH), δ ~170 (-COOH). |
| FT-IR (KBr pellet) | ~3200-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid), ~3200 cm⁻¹ (O-H stretch of phenol), ~2960-2870 cm⁻¹ (C-H stretch of isobutyl group), ~1680 cm⁻¹ (C=O stretch of carboxylic acid), ~1600, 1480 cm⁻¹ (C=C stretch of aromatic ring). |
Proposed Synthesis
A plausible synthetic route to this compound is via the Kolbe-Schmitt reaction of 4-isobutylphenol.
Experimental Protocol: Synthesis of this compound
-
Preparation of Sodium 4-Isobutylphenoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 1 mole of 4-isobutylphenol in a suitable solvent such as toluene. While stirring, slowly add 1 mole of sodium hydroxide (as a concentrated aqueous solution or solid pellets). Heat the mixture to reflux to remove water via azeotropic distillation until the formation of the sodium phenoxide is complete.
-
Carboxylation (Kolbe-Schmitt Reaction): Cool the reaction mixture and remove the toluene under reduced pressure to obtain the dry sodium 4-isobutylphenoxide. Transfer the solid to a high-pressure autoclave. Pressurize the autoclave with carbon dioxide to 100-125 atm and heat to 120-140 °C for 4-6 hours.
-
Work-up and Purification: After cooling and releasing the pressure, dissolve the solid reaction mass in water. Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 1-2 to precipitate the crude this compound. Filter the precipitate, wash with cold water, and dry. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Logical Workflow for Synthesis
Caption: Proposed synthesis of this compound via the Kolbe-Schmitt reaction.
Hypothesized Pharmacological Activity and Signaling Pathway
Based on its structural similarity to salicylic acid and other NSAIDs like ibuprofen[3], this compound is predicted to exhibit anti-inflammatory and analgesic properties primarily through the inhibition of cyclooxygenase (COX) enzymes.
Mechanism of Action
The proposed mechanism of action involves the inhibition of COX-1 and COX-2, enzymes responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[4][5]. The isobutyl group may influence the selectivity and potency of COX inhibition.
Prostaglandin Biosynthesis Signaling Pathway
Caption: Hypothesized inhibition of the prostaglandin biosynthesis pathway by this compound.
Proposed Experimental Protocols for Biological Assays
To validate the predicted anti-inflammatory and analgesic activities of this compound, standard preclinical assays can be employed.
In Vitro COX Inhibition Assay
-
Objective: To determine the inhibitory activity (IC₅₀) of this compound against COX-1 and COX-2 enzymes.
-
Methodology:
-
Utilize commercially available COX-1 and COX-2 inhibitor screening kits.
-
Prepare a series of concentrations of this compound.
-
Incubate the respective enzyme (COX-1 or COX-2) with arachidonic acid as the substrate in the presence of the test compound.
-
Measure the production of prostaglandin E₂ (PGE₂) using an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the percentage of inhibition at each concentration and determine the IC₅₀ value.
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the in vivo anti-inflammatory effect of this compound.
-
Methodology:
-
Acclimatize male Wistar rats for one week.
-
Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and different dose levels of this compound.
-
Administer the test compounds orally.
-
After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control.
-
Experimental Workflow for In Vivo Anti-inflammatory Assay
Caption: Workflow for the carrageenan-induced paw edema assay.
Conclusion
While direct experimental data is scarce, this guide provides a robust theoretical framework for the chemical properties and potential pharmacological activities of this compound. The proposed synthetic route is chemically sound, and the predicted biological activities are based on well-established structure-activity relationships for salicylic acid derivatives and other NSAIDs. The outlined experimental protocols offer a clear path for the empirical validation of these hypotheses. Further research into this compound is warranted to explore its potential as a novel therapeutic agent.
References
- 1. Salicylic acid - Wikipedia [en.wikipedia.org]
- 2. Isobutyric Acid | C4H8O2 | CID 6590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 4-Isobutylsalicylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 4-isobutylsalicylic acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages established chemical principles and spectroscopic data from analogous structures to present a detailed, predictive analysis. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of novel salicylic acid derivatives for potential applications in drug discovery and materials science.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally related compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |
| ~10.0 - 11.0 | Singlet (broad) | 1H | Phenolic hydroxyl proton (-OH) |
| ~7.7 | Doublet | 1H | Aromatic proton (H-6) |
| ~7.3 | Doublet of doublets | 1H | Aromatic proton (H-5) |
| ~6.8 | Doublet | 1H | Aromatic proton (H-3) |
| ~2.5 | Doublet | 2H | Methylene protons (-CH₂-) |
| ~1.9 | Multiplet | 1H | Methine proton (-CH-) |
| ~0.9 | Doublet | 6H | Methyl protons (-CH₃) |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS).
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | Carboxylic acid carbon (-COOH) |
| ~161 | Aromatic carbon (C-2, attached to -OH) |
| ~145 | Aromatic carbon (C-4, attached to isobutyl) |
| ~131 | Aromatic carbon (C-6) |
| ~128 | Aromatic carbon (C-5) |
| ~118 | Aromatic carbon (C-1, attached to -COOH) |
| ~116 | Aromatic carbon (C-3) |
| ~45 | Methylene carbon (-CH₂-) |
| ~30 | Methine carbon (-CH-) |
| ~22 | Methyl carbons (-CH₃) |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS).
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| 3200-3600 | Broad | O-H stretch (phenol) |
| 2870-2960 | Medium-Strong | C-H stretch (aliphatic) |
| ~1680 | Strong | C=O stretch (carboxylic acid) |
| ~1610, ~1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (phenol) |
| ~900 | Medium | O-H bend (carboxylic acid dimer) |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound
| m/z | Proposed Fragment |
| 208 | [M]⁺ (Molecular ion) |
| 190 | [M - H₂O]⁺ |
| 163 | [M - COOH]⁺ |
| 151 | [M - C₄H₉]⁺ |
| 121 | [C₇H₅O₂]⁺ (from cleavage of isobutyl group) |
| 93 | [C₆H₅O]⁺ |
Ionization method: Electron Ionization (EI).
Proposed Synthesis and Experimental Protocol
A plausible and efficient method for the synthesis of this compound is the Kolbe-Schmitt reaction of 4-isobutylphenol.[1][2][3] This reaction involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and heat.
Reaction Scheme
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Materials:
-
4-Isobutylphenol
-
Sodium hydroxide (NaOH)
-
Carbon dioxide (CO₂) gas
-
Sulfuric acid (H₂SO₄), concentrated
-
Methanol
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
High-pressure autoclave reactor
Procedure:
-
Formation of Sodium 4-Isobutylphenoxide: In a round-bottom flask, dissolve 4-isobutylphenol in methanol. To this solution, add an equimolar amount of sodium hydroxide pellets portion-wise with stirring until all the NaOH has dissolved. The solvent is then removed under reduced pressure to yield the dry sodium 4-isobutylphenoxide salt. Utmost care should be taken to ensure the salt is anhydrous as water can reduce the reaction yield.[1]
-
Carboxylation Reaction: Transfer the anhydrous sodium 4-isobutylphenoxide to a high-pressure autoclave reactor. Seal the reactor and purge it with inert gas (e.g., nitrogen or argon) before introducing carbon dioxide gas to a pressure of approximately 100 atm. Heat the reactor to 125-150°C with constant stirring for 4-6 hours.[2][3]
-
Work-up and Purification: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO₂. Transfer the solid product from the reactor into a beaker containing water. Acidify the aqueous solution to a pH of approximately 2 by the slow addition of concentrated sulfuric acid with cooling in an ice bath. The this compound will precipitate out of the solution.
-
Isolation and Drying: Collect the crude product by vacuum filtration and wash it with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dry the purified crystals under vacuum to yield pure this compound.
Spectroscopic Analysis Workflow
The characterization of the synthesized this compound would follow a standard analytical workflow to confirm its structure and purity.
Caption: General workflow for spectroscopic analysis.
NMR Spectroscopy: ¹H and ¹³C NMR spectra will be acquired to determine the proton and carbon framework of the molecule. The predicted chemical shifts and coupling patterns in Tables 1 and 2 would be compared against the experimental data.
IR Spectroscopy: The presence of the key functional groups (hydroxyl, carboxylic acid, and the isobutyl group) will be confirmed by comparing the experimental IR spectrum with the characteristic absorption bands listed in Table 3.[4]
Mass Spectrometry: High-resolution mass spectrometry will be used to determine the exact mass of the molecular ion, confirming the elemental composition. The fragmentation pattern will be analyzed to further support the proposed structure, with expected fragments as outlined in Table 4.[5][6]
Conclusion
This technical guide provides a foundational understanding of the predicted spectroscopic properties and a viable synthetic route for this compound. While direct experimental data remains elusive in the current literature, the predictive analysis and detailed protocols presented herein offer a solid starting point for researchers aiming to synthesize and characterize this compound. The provided information is intended to facilitate further investigation into the potential applications of this compound in various scientific and industrial fields.
References
Potential Biological Activity of 4-Isobutylsalicylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on 4-isobutylsalicylic acid is limited in publicly available literature. This guide synthesizes information on the known biological activities of salicylic acid derivatives and provides detailed mechanistic insights based on studies of the structurally analogous compound, 4-tert-butylphenyl salicylate (4-TBPS) . The experimental protocols provided are established, standardized methods applicable for the evaluation of this compound.
Introduction
Salicylic acid and its derivatives are a cornerstone of pharmacology, renowned for their anti-inflammatory, analgesic, and antipyretic properties. The modification of the salicylic acid scaffold is a key strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic profiles. This compound, a derivative featuring an isobutyl group at the C4 position, is a compound of interest for its potential therapeutic activities. This document provides a technical overview of its predicted biological activities, mechanisms of action, and the experimental methodologies required for its evaluation.
Potential Biological Activities
Based on its structural similarity to other non-steroidal anti-inflammatory drugs (NSAIDs) and published data on related analogs, this compound is predicted to exhibit the following biological activities:
-
Anti-inflammatory Activity: Likely the primary activity, mediated through the inhibition of key inflammatory pathways.
-
Analgesic Activity: Potential for alleviating pain, particularly that associated with inflammation.
-
Anticancer Activity: Possible cytotoxic effects against cancer cell lines, a property observed in some salicylic acid derivatives.
Anti-inflammatory Activity and Mechanism of Action
The anti-inflammatory effects of salicylic acid derivatives are often attributed to their ability to modulate inflammatory signaling pathways. Research on the closely related analog, 4-tert-butylphenyl salicylate (4-TBPS), provides a strong model for the likely mechanism of this compound.
The principal mechanism is the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway .
NF-κB Signaling Pathway:
In resting cells, the transcription factor NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.
4-TBPS has been shown to inhibit this process by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the inflammatory cascade. This leads to a dose-dependent reduction in the expression and production of key inflammatory mediators.
Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.
Quantitative Data (Based on 4-tert-butylphenyl salicylate)
The following tables summarize the dose-dependent anti-inflammatory effects observed for the analog 4-TBPS in LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of 4-TBPS on Pro-inflammatory Mediators
| Concentration (µg/mL) | iNOS Protein Expression (% of Control) | COX-2 Protein Expression (% of Control) |
| 1 | ~80% | ~90% |
| 5 | ~50% | ~60% |
| 15 | ~20% | ~30% |
Table 2: Effect of 4-TBPS on Pro-inflammatory Cytokines
| Concentration (µg/mL) | TNF-α Production (% of Control) | IL-1β Production (% of Control) | IL-6 Production (% of Control) |
| 1 | ~85% | ~90% | ~95% |
| 5 | ~60% | ~70% | ~75% |
| 15 | ~30% | ~40% | ~50% |
Potential Analgesic Activity
Many NSAIDs exert their analgesic effects by inhibiting cyclooxygenase (COX) enzymes, which reduces the production of prostaglandins that sensitize nociceptors. While direct COX inhibition data for this compound is unavailable, its structural features suggest it is a worthwhile candidate for investigation in standard analgesic models.
Potential Anticancer Activity
Salicylic acid and its derivatives have been reported to possess anticancer properties, including the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. The potential cytotoxicity of this compound should be evaluated against a panel of human cancer cell lines.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the biological activity of this compound.
In Vitro Anti-inflammatory Activity Assay
This workflow outlines the screening of this compound for anti-inflammatory effects in a cell-based model.
Caption: Workflow for in vitro anti-inflammatory screening.
Methodology:
-
Cell Culture: Maintain RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours.
-
Analysis:
-
Nitric Oxide (NO) Production: Measure nitrite concentration in the supernatant using the Griess reagent.
-
Cytokine Levels: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits.
-
Protein Expression: Lyse the cells and perform Western blot analysis for iNOS, COX-2, and key NF-κB pathway proteins (p-IκBα, IκBα, p-p65).
-
Gene Expression: Extract total RNA and perform RT-PCR to quantify the mRNA levels of iNOS, COX-2, TNF-α, IL-6, and IL-1β.
-
COX Inhibition Assay
Methodology:
-
Enzyme Preparation: Use commercially available purified human recombinant COX-1 and COX-2 enzymes.
-
Reaction Mixture: In a 96-well plate, prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing a heme cofactor.
-
Inhibitor Incubation: Add varying concentrations of this compound to the wells containing either COX-1 or COX-2 enzyme and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Detection: Measure the peroxidase activity of COX. A common method involves a fluorometric probe that detects the prostaglandin G2 (PGG2) intermediate.
-
Data Analysis: Measure fluorescence kinetically. Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cytotoxicity (MTT) Assay
This workflow is used to determine the effect of the compound on cell viability.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with a range of concentrations of this compound and incubate for 48 or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the EC₅₀ value.
In Vivo Analgesic Activity (Hot Plate Test)
Methodology:
-
Animal Acclimatization: Acclimatize male Swiss albino mice to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., morphine or a standard NSAID), and test groups receiving different doses of this compound.
-
Drug Administration: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.).
-
Testing: At specific time points after administration (e.g., 30, 60, 90, 120 minutes), place each mouse individually on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Latency Measurement: Record the latency time for the first sign of nociception, such as paw licking, shaking, or jumping. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Data Analysis: Compare the mean reaction times of the treated groups with the control group. An increase in latency indicates an analgesic effect.
Summary and Future Directions
Critical next steps for the research and development of this compound include:
-
Direct Experimental Validation: Performing the detailed in vitro and in vivo experiments outlined in this guide to confirm and quantify the biological activities of this compound itself.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related 4-alkylsalicylic acids to understand the impact of the alkyl chain's size and branching on potency and selectivity.
-
Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound to assess its drug-like properties.
This comprehensive approach will be essential to fully elucidate the therapeutic potential of this compound.
A Technical Guide to 4-Isobutylsalicylic Acid Derivatives: Synthesis and Biological Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylic acid and its derivatives have long been a cornerstone of medicinal chemistry, with aspirin (acetylsalicylic acid) being one of the most well-known drugs worldwide. The therapeutic potential of salicylic acid extends beyond its analgesic and anti-inflammatory properties, with derivatives showing promise as anticancer, antimicrobial, and antioxidant agents.[1] This technical guide focuses on a specific class of these compounds: 4-isobutylsalicylic acid derivatives. The introduction of an isobutyl group at the C4 position of the salicylic acid scaffold can significantly influence its physicochemical properties and biological activity, making this a promising area for drug discovery and development. This document provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of this compound derivatives, supported by detailed experimental protocols and data.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached through various established organic chemistry methodologies. A common strategy involves the modification of a pre-formed salicylic acid core. The following sections detail key synthetic pathways.
General Workflow for Synthesis
The synthesis of these derivatives typically follows a multi-step process that can be generalized as follows:
Caption: A generalized workflow for the synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound via Kolbe-Schmitt Reaction
This protocol describes the carboxylation of 4-isobutylphenol to yield this compound, a key intermediate.
Materials:
-
4-isobutylphenol
-
Sodium hydroxide (NaOH)
-
Carbon dioxide (CO2)
-
Sulfuric acid (H2SO4)
-
Anhydrous ethanol
-
High-pressure autoclave
Procedure:
-
A solution of sodium hydroxide in anhydrous ethanol is prepared in the autoclave.
-
4-isobutylphenol is added to the ethanolic NaOH solution under inert atmosphere.
-
The solvent is removed under vacuum to obtain the dry sodium phenoxide salt.
-
The autoclave is sealed and pressurized with carbon dioxide to 5-7 atm.
-
The reaction mixture is heated to 120-140 °C for 4-6 hours with constant stirring.
-
After cooling, the autoclave is vented, and the solid mass is dissolved in water.
-
The solution is acidified with sulfuric acid to a pH of approximately 2-3, leading to the precipitation of this compound.
-
The crude product is filtered, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.
Protocol 2: Esterification of this compound
This protocol details the synthesis of an ester derivative of this compound.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Organic solvent (e.g., dichloromethane)
Procedure:
-
This compound is dissolved in an excess of the desired alcohol.
-
A catalytic amount of concentrated sulfuric acid is slowly added to the solution.
-
The reaction mixture is refluxed for 3-5 hours.
-
The excess alcohol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude ester.
-
The product can be further purified by column chromatography.
Biological Activities and Therapeutic Potential
Salicylic acid derivatives are known to exhibit a wide range of biological activities, primarily attributed to their ability to modulate inflammatory pathways.[2] The isobutyl moiety can enhance lipophilicity, potentially improving membrane permeability and target engagement.
Anti-inflammatory Activity
The primary mechanism of action for many salicylic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain.[2][3] Derivatives of salicylic acid can act as inhibitors of both COX-1 and COX-2.[3]
Signaling Pathway: COX Inhibition and Prostaglandin Synthesis
Caption: Inhibition of the COX pathway by this compound derivatives.
Quantitative Data on Biological Activity
While specific data for this compound derivatives are emerging, data from structurally related compounds provide valuable insights. The following table summarizes the anti-inflammatory activity of various salicylic acid derivatives.
| Compound | Target | Assay | IC50 (µM) | Reference |
| N-(5-chlorosalicyloyl)phenethylamine | NFκB | Luciferase Assay | 15 | [4] |
| N-(5-chlorosalicyloyl)3-phenylpropylamine | NFκB | Luciferase Assay | 17 | [4] |
| 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide | M. tuberculosis | MIC | 2 | [5] |
Note: This table includes data for related salicylic acid derivatives to illustrate the potential potency. Further studies are needed to quantify the activity of 4-isobutyl derivatives specifically.
Antimicrobial and Antifungal Activity
Certain derivatives of salicylic acid have demonstrated significant antimicrobial and antifungal properties. For instance, nitro-substituted salicylanilides have shown potent activity against Mycobacterium tuberculosis.[5] The introduction of an isobutyl group could modulate the antimicrobial spectrum and efficacy.
Future Directions
The exploration of this compound derivatives is a promising avenue for the development of novel therapeutic agents. Future research should focus on:
-
Synthesis and screening of a diverse library of this compound derivatives: This will help in establishing clear structure-activity relationships.
-
In-depth mechanistic studies: Elucidating the precise molecular targets beyond COX enzymes will be crucial.
-
Pharmacokinetic and toxicological profiling: Assessing the ADME-T (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds is essential for their translation into clinical candidates.
By systematically investigating this chemical space, the scientific community can unlock the full therapeutic potential of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 4. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Isobutylsalicylic Acid: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Isobutylsalicylic acid is a derivative of salicylic acid, a well-known compound with a long history in medicine. While salicylic acid and its other derivatives, such as acetylsalicylic acid (aspirin), have been extensively studied and are widely used, specific information regarding the discovery, history, and biological activity of this compound is notably scarce in publicly available scientific literature. This technical guide consolidates the available information, proposes a likely synthetic route based on established chemical reactions, and discusses potential biological activities based on the structure-activity relationships of related compounds. The purpose of this document is to provide a foundational resource for researchers and professionals interested in this specific chemical entity.
Introduction and Historical Context
The history of salicylic acid dates back to ancient times, with extracts from the willow tree bark being used for their analgesic and antipyretic properties. The active compound, salicin, was later isolated and converted to salicylic acid. The chemical synthesis of salicylic acid was achieved in the 19th century, paving the way for the development of a wide range of derivatives.
Proposed Synthesis of this compound
There is no specific, detailed experimental protocol for the synthesis of this compound in the available literature. However, based on the well-established methods for synthesizing salicylic acid derivatives, the most plausible route is the Kolbe-Schmitt reaction of 4-isobutylphenol.
The Kolbe-Schmitt reaction is a carboxylation reaction that introduces a carboxyl group onto a phenol. The reaction typically involves treating a phenoxide with carbon dioxide under pressure and heat, followed by acidification.
Proposed Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound via the Kolbe-Schmitt reaction. This protocol is based on general procedures for this type of reaction and would require optimization for this specific substrate.
Materials:
-
4-Isobutylphenol
-
Sodium hydroxide (or other suitable base)
-
Carbon dioxide (high pressure)
-
Sulfuric acid (or other strong acid for acidification)
-
Anhydrous solvent (e.g., toluene, if required)
-
Standard laboratory glassware and high-pressure reactor (autoclave)
Procedure:
-
Formation of the Phenoxide: 4-Isobutylphenol is reacted with a strong base, such as sodium hydroxide, to form the sodium 4-isobutylphenoxide. This is typically done in a solvent-free melt or in a high-boiling inert solvent.
-
Carboxylation: The sodium 4-isobutylphenoxide is then placed in a high-pressure autoclave. The vessel is pressurized with carbon dioxide to several atmospheres and heated to a temperature typically in the range of 120-250 °C. The reaction is allowed to proceed for several hours.
-
Acidification: After the reaction is complete and the vessel has cooled, the resulting sodium 4-isobutylsalicylate is dissolved in water. The solution is then acidified with a strong acid, such as sulfuric acid, to precipitate the this compound.
-
Purification: The crude this compound is then collected by filtration, washed with cold water to remove inorganic salts, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Visualization of the Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Potential Biological Activity and Mechanism of Action
Direct studies on the biological activity and mechanism of action of this compound are not available in the scientific literature. However, we can infer potential activities based on the well-established pharmacology of salicylic acid and the structure-activity relationships of its derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of salicylic acid derivatives can be influenced by the nature and position of substituents on the aromatic ring.
-
Anti-inflammatory Activity: The primary mechanism of action for many salicylic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, important mediators of inflammation.[1][2] It is plausible that this compound could also exhibit anti-inflammatory properties through this pathway. The isobutyl group, being a lipophilic alkyl group, may influence the compound's ability to bind to the active site of COX enzymes. Some studies suggest that increasing the lipophilicity of salicylic acid can enhance its activity.[2]
-
Effect of Substitution at the 4-Position: Some research on salicylic acid analogues in the context of plant biology has indicated that substitutions at the 4-position of the salicylic acid ring can sometimes reduce or eliminate certain biological activities.[3] However, this may not directly translate to anti-inflammatory activity in mammals.
-
Other Potential Activities: Salicylic acid itself has a range of biological effects beyond COX inhibition, including modulation of other signaling pathways involved in inflammation and cell growth.[1] It is possible that this compound could share some of these activities.
Postulated Signaling Pathway
Given that the most common mechanism of action for salicylic acid derivatives is the inhibition of prostaglandin synthesis, it is reasonable to postulate that this compound, if it possesses anti-inflammatory activity, would act on the cyclooxygenase (COX) pathway.
Caption: Postulated mechanism of action via COX inhibition.
Quantitative Data
Due to the lack of published research, there is no quantitative data available for the biological or physicochemical properties of this compound. The table below is provided as a template for when such data becomes available.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₃ | N/A |
| Molecular Weight | 194.23 g/mol | N/A |
| Appearance | Not Reported | N/A |
| Melting Point | Not Reported | N/A |
| Solubility | Not Reported | N/A |
| IC₅₀ (COX-1) | Not Determined | N/A |
| IC₅₀ (COX-2) | Not Determined | N/A |
| In vivo Efficacy | Not Reported | N/A |
Conclusion and Future Directions
This compound represents an understudied derivative of the historically significant salicylic acid. While its existence is confirmed, a significant gap in knowledge exists regarding its discovery, detailed synthesis, and biological properties. Based on established chemical principles, a synthetic route via the Kolbe-Schmitt reaction of 4-isobutylphenol is highly probable. Furthermore, based on the structure-activity relationships of related compounds, it is plausible that this compound may possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes.
Future research should focus on:
-
Definitive Synthesis and Characterization: A detailed, optimized synthesis protocol for this compound needs to be established, along with full characterization of its physicochemical properties.
-
In Vitro Biological Screening: The compound should be screened for its inhibitory activity against COX-1 and COX-2, as well as other relevant biological targets.
-
In Vivo Studies: Should in vitro activity be confirmed, in vivo studies in animal models of inflammation and pain would be warranted to determine its efficacy and safety profile.
-
Historical and Patent Search: A more exhaustive search of historical chemical archives and patent literature may yet uncover more specific details about the origins of this compound.
This technical guide serves as a starting point for researchers and drug development professionals, highlighting both the potential of this compound and the significant need for further investigation to elucidate its properties and potential therapeutic applications.
References
A Theoretical Framework for the Analysis of Substituted Salicylic Acids
Introduction to Theoretical Analysis of Salicylic Acids
Salicylic acid and its derivatives are a cornerstone of pharmacology, most famously as the precursor to acetylsalicylic acid (aspirin). Understanding their molecular structure, electronic properties, and reactivity is crucial for designing new therapeutic agents. Theoretical studies, primarily employing Density Functional Theory (DFT), offer a powerful, non-experimental method to elucidate these characteristics at the quantum level. These computational approaches allow for the prediction of molecular geometry, vibrational frequencies (infrared and Raman spectra), electronic properties such as frontier molecular orbitals (HOMO-LUMO), and reactivity descriptors. This in-depth molecular insight is invaluable for structure-activity relationship (SAR) studies in drug development.
Computational Protocols
The following section details the common computational methodologies employed in the theoretical analysis of salicylic acid, which serve as a standard protocol for similar molecules.
Protocol: Density Functional Theory (DFT) Analysis
-
Molecular Structure Construction: The initial 3D structure of the molecule (e.g., salicylic acid) is built using molecular modeling software such as GaussView.
-
Geometry Optimization: The structure is then optimized to find its lowest energy conformation. This is a critical step to ensure all subsequent calculations are performed on the most stable molecular geometry.
-
Method: Density Functional Theory (DFT) is widely used for its balance of accuracy and computational cost.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice.
-
Basis Set: The 6-311G(d,p) or 6-311++G(d,p) basis sets are frequently applied to provide accurate results for organic molecules.
-
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
-
Electronic Property Calculation: Further single-point energy calculations are used to determine key electronic properties. This includes the analysis of:
-
Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map is calculated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization and hyperconjugative interactions within the molecule.
-
-
Software: The Gaussian suite of programs (e.g., Gaussian 09W) is a standard software package for these types of quantum chemical calculations.
Quantitative Data from Theoretical Studies
The data generated from these computational protocols provide quantitative insights into the molecule's stability, reactivity, and spectral properties. The following tables summarize representative data for salicylic acid isomers.
Table 1: Calculated Quantum Chemical Descriptors for Salicylic Acid Isomers Calculations performed using the DFT/B3LYP method with the 6-311G(d,p) basis set.
| Parameter | Salicylic Acid (ortho) | m-Hydroxybenzoic Acid | p-Hydroxybenzoic Acid | Unit |
| HOMO Energy | -9.3686 | - | - | eV |
| LUMO Energy | - | - | - | eV |
| Energy Gap (ΔE) | 4.742 | 5.142 | 5.347 | eV |
| Chemical Hardness (η) | 2.371 | 2.571 | 2.673 | eV |
| Nucleophilicity Index (N) | 2.484 | 2.345 | 2.313 | eV |
| Electrophilicity Index (ω) | 2.147 | 1.927 | 3.059 | eV |
Data sourced from a theoretical study on salicylic acid isomers. A lower energy gap generally implies higher chemical reactivity.
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for Salicylic Acid Theoretical calculations performed using the DFT/B3LYP method.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated FT-IR (cm⁻¹) | Assignment |
| O-H Stretching | 3200-2500 | 3217 | Carboxylic Acid O-H |
| C-H Stretching | ~3000 | 2999 | Aromatic C-H |
| C=O Stretching | 1670-1692 | 1680-1756 | Carboxylic Acid/Ester C=O |
| C=C Stretching | ~1558 | 1588 | Aromatic Ring |
| C-C Stretching | 1440-1500 | - | Aromatic Ring |
| C-H In-plane Bending | 1300-1000 | 1239-1261 | Aromatic C-H |
| C-H Out-of-plane Bending | 900-675 | 704-946 | Aromatic C-H |
Data compiled from theoretical studies on salicylic acid and acetylsalicylic acid.
Visualizations of Theoretical Workflows and Concepts
Diagrams created using Graphviz provide a clear visual representation of the logical flow of computational studies and core theoretical concepts.
Caption: Workflow for DFT analysis of a substituted salicylic acid.
Caption: Conceptual diagram of Frontier Molecular Orbitals (FMOs).
Conclusion
While direct theoretical studies on 4-isobutylsalicylic acid are yet to be published, the established computational protocols for salicylic acid provide a robust and reliable framework for its investigation. Through methods like Density Functional Theory, it is possible to predict its stable structure, vibrational spectra, and a suite of quantum chemical descriptors that govern its reactivity. The analysis of frontier molecular orbitals and molecular electrostatic potential, in particular, can offer critical insights for drug development professionals aiming to understand its potential biological interactions and guide the synthesis of more potent derivatives. The application of these theoretical methods promises to be an essential tool in the future exploration of this compound and related compounds.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility and Stability of 4-Isobutylsalicylic Acid
Disclaimer: Limited direct experimental data for this compound is publicly available. This guide provides a comprehensive overview based on the known properties of the parent compound, salicylic acid, and its derivatives, alongside standardized methodologies for its characterization.
Introduction
This compound is a derivative of salicylic acid, a well-known compound with anti-inflammatory, analgesic, and keratolytic properties. The introduction of an isobutyl group at the 4-position of the benzene ring is expected to increase its lipophilicity, which may influence its solubility, stability, and biological activity. This technical guide serves as a resource for researchers and drug development professionals, outlining the anticipated solubility and stability profile of this compound and providing detailed experimental protocols for its empirical determination.
Physicochemical Properties
The physicochemical properties of this compound are crucial for formulation development and understanding its behavior in biological systems. While specific experimental values for this compound are not widely reported, predictions can be made based on its structure and comparison with salicylic acid.
Table 1: Predicted Physicochemical Properties of this compound in Comparison to Salicylic Acid
| Property | Salicylic Acid | This compound (Predicted) |
| Chemical Formula | C₇H₆O₃[1][2] | C₁₁H₁₄O₃ |
| Molar Mass | 138.12 g/mol [1] | 194.23 g/mol |
| Appearance | Colorless to white crystalline powder[1] | White to off-white solid |
| Melting Point | 158.6 °C[1][2] | Likely lower than salicylic acid due to the flexible isobutyl group |
| pKa | ~2.98[3] | Similar to salicylic acid, with minor shifts due to electronic effects of the isobutyl group |
| LogP (Octanol-Water) | 2.26 | Expected to be higher than salicylic acid (>2.26) due to the lipophilic isobutyl group |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation possibilities. The isobutyl group in this compound is expected to decrease its aqueous solubility and increase its solubility in organic solvents compared to salicylic acid.
Table 2: Predicted Solubility of this compound in Various Solvents
| Solvent | Salicylic Acid Solubility (at 25°C) | Predicted this compound Solubility | Rationale |
| Water | 2.48 g/L[1] | Lower | The hydrophobic isobutyl group will decrease interaction with polar water molecules. |
| Ethanol | High (e.g., 325.38 mg/mL)[4] | High | The compound is expected to be soluble in polar protic solvents. |
| Methanol | High[5][6] | High | Similar to ethanol, good solubility is expected. |
| Acetone | Soluble[5][6] | High | The compound's structure suggests solubility in polar aprotic solvents. |
| Ethyl Acetate | Soluble[4][5][6] | High | Good solubility is anticipated in this moderately polar solvent. |
| Acetonitrile | Soluble[5][6] | High | Expected to be soluble in this polar aprotic solvent. |
| Propylene Glycol | Soluble[3][7] | High | Often used as a co-solvent to enhance the solubility of poorly water-soluble drugs.[3] |
| Polyethylene Glycol (PEG) | Soluble[3][7] | High | Similar to propylene glycol, it is a common vehicle for poorly soluble compounds.[3] |
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a compound is the shake-flask method.
Methodology:
-
Preparation: Prepare saturated solutions of this compound in various solvents of interest.
-
Equilibration: Add an excess amount of the solid compound to a known volume of the solvent in a sealed container. Agitate the mixture at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the sample to separate the solid from the liquid phase. A syringe filter (e.g., 0.45 µm) is commonly used.
-
Quantification: Analyze the concentration of this compound in the clear supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for quantification.[8][9][10][11]
-
Data Analysis: The solubility is expressed as the concentration of the dissolved compound in the saturated solution (e.g., in mg/mL or mol/L).
References
- 1. Salicylic acid - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Technical Guide to Quantum Chemical Calculations for 4-Isobutylsalicylic Acid
This in-depth technical guide serves as a whitepaper for researchers, scientists, and drug development professionals on the application of quantum chemical calculations to elucidate the molecular properties of 4-isobutylsalicylic acid. While direct computational studies on this compound are not extensively published, this guide outlines the established theoretical frameworks and experimental protocols applied to salicylic acid and its derivatives. These methodologies provide a robust blueprint for investigating the electronic structure, reactivity, and spectroscopic properties of this compound, offering critical insights for drug design and development.
Introduction: The Role of Computational Chemistry in Drug Discovery
Quantum chemical calculations have become an indispensable tool in modern drug discovery, providing a theoretical lens to understand the intricate relationship between a molecule's structure and its biological activity. For derivatives of salicylic acid, these computational methods can predict a range of physicochemical properties, from molecular stability to reactivity, which are crucial for their function as therapeutic agents. By employing techniques like Density Functional Theory (DFT), researchers can model molecular behavior at the electronic level, guiding the synthesis and modification of drug candidates to enhance their efficacy and reduce potential toxicity.
Methodologies and Experimental Protocols
The foundation of modern quantum chemical calculations for organic molecules like this compound lies in Density Functional Theory (DFT). This approach offers a favorable balance between computational cost and accuracy.
Computational Details: A Typical Protocol
A common and reliable method for these calculations involves the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions, essential for molecules with heteroatoms and potential for hydrogen bonding.
Experimental Protocol: Geometry Optimization and Frequency Calculation
-
Molecular Structure Input: The initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).
-
Software and Method Selection: The calculation is set up in a quantum chemistry software package like Gaussian. The chosen method is DFT with the B3LYP functional and the 6-311++G(d,p) basis set.
-
Geometry Optimization: An optimization calculation is performed to find the molecule's lowest energy conformation. This process adjusts bond lengths, bond angles, and dihedral angles to locate a stable structure on the potential energy surface.
-
Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide thermodynamic properties and simulated vibrational spectra (IR and Raman).
The following diagram illustrates a typical workflow for these quantum chemical calculations.
Key Calculated Properties and Data Presentation
Quantum chemical calculations yield a wealth of quantitative data that can be used to understand the behavior of this compound.
Optimized Molecular Geometry
The geometry optimization provides the most stable three-dimensional arrangement of the atoms. Key structural parameters such as bond lengths and angles can be extracted and compared with experimental data if available.
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
| Bond Length | C-O (Carboxyl) | 1.22 Å |
| C=O (Carboxyl) | 1.35 Å | |
| O-H (Hydroxyl) | 0.97 Å | |
| Bond Angle | O-C=O (Carboxyl) | 123.5° |
| C-C-O (Phenolic) | 119.8° | |
| Dihedral Angle | C-C-C=O (Carboxyl) | 179.5° |
Thermodynamic Parameters
Frequency calculations provide important thermodynamic data, such as enthalpy, entropy, and Gibbs free energy, which are crucial for understanding the stability and reactivity of the molecule under different conditions.[1]
| Parameter | Value at 298.15 K (Illustrative) |
| Zero-point vibrational energy | 155.2 kcal/mol |
| Enthalpy (H) | -825.3 Hartree |
| Gibbs Free Energy (G) | -825.4 Hartree |
| Entropy (S) | 110.5 cal/mol·K |
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a measure of molecular stability. A larger gap suggests higher stability and lower reactivity.[1]
| Orbital | Energy (eV) (Illustrative) |
| HOMO | -6.8 eV |
| LUMO | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV |
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. Red regions indicate negative electrostatic potential (electron-rich), often associated with lone pairs on oxygen or nitrogen atoms, and are prone to electrophilic attack. Blue regions represent positive potential (electron-poor), typically around hydrogen atoms, indicating sites for nucleophilic attack.
The logical relationship between these calculated properties and their interpretation in a drug design context is outlined below.
Conclusion
This guide outlines a comprehensive theoretical framework for the quantum chemical analysis of this compound. By leveraging established computational protocols used for similar salicylic acid derivatives, researchers can predict and analyze a wide array of molecular properties. The resulting data on molecular geometry, electronic structure, and thermodynamic stability provide a critical foundation for understanding its potential as a therapeutic agent and for guiding future drug development efforts. The systematic application of these computational methods can significantly accelerate the design and optimization of novel drug candidates.
References
Methodological & Application
Application Notes and Protocols for the Quantification of 4-Isobutylsalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical quantification of 4-isobutylsalicylic acid. Due to the limited availability of published methods specifically validated for this compound, the methodologies presented herein are adapted from established and validated methods for structurally similar compounds, primarily ibuprofen (2-(4-isobutylphenyl)propionic acid) and salicylic acid. These protocols serve as a robust starting point for method development and validation for the precise and accurate quantification of this compound in various sample matrices.
Introduction
This compound is a derivative of salicylic acid. Accurate and reliable quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. The primary analytical techniques suitable for the quantification of this compound, based on its structural characteristics, are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
Two primary analytical methods are proposed for the quantification of this compound:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection: This is a widely used, robust, and reliable method for the analysis of aromatic carboxylic acids. The structural similarity to ibuprofen, for which numerous HPLC methods exist, makes this an excellent primary technique.[1][2][3][4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high sensitivity and selectivity, particularly for complex matrices. Derivatization is typically required to improve the volatility and thermal stability of the analyte.
Application Note 1: Quantification of this compound by RP-HPLC
This application note describes a reversed-phase HPLC method with UV detection for the quantification of this compound. The method is adapted from a validated procedure for the analysis of ibuprofen and its impurities.[5]
Principle
The method involves the separation of this compound from other sample components on a C18 stationary phase. The mobile phase consists of a mixture of an acidic buffer and an organic solvent, which allows for the elution of the acidic analyte with good peak shape. Quantification is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits maximum absorbance.
Experimental Protocol
2.1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade)
-
Reagents: Phosphoric acid, Sodium phosphate
-
Reference Standard: this compound (of known purity)
2.2. Chromatographic Conditions (Starting Point)
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Sodium Phosphate Buffer (pH 3.0) : Methanol (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm (to be optimized based on UV scan of this compound) |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
2.3. Preparation of Solutions
-
Buffer Preparation (pH 3.0): Prepare a solution of sodium phosphate in HPLC grade water and adjust the pH to 3.0 with phosphoric acid.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: The sample preparation will depend on the matrix. For a gel formulation, for instance, a known weight of the sample can be dispersed in a suitable solvent, sonicated, and diluted with the mobile phase, followed by filtration through a 0.45 µm syringe filter before injection.[5]
2.4. Method Validation Parameters (to be established for this compound)
The following parameters should be validated according to ICH guidelines:
-
Specificity: The ability to assess the analyte in the presence of other components.
-
Linearity: The relationship between concentration and analytical signal.
-
Range: The concentration interval over which the method is precise, accurate, and linear.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected.
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Representative Quantitative Data (Adapted from Structurally Similar Compounds)
The following table summarizes typical performance characteristics observed for HPLC methods of structurally related compounds like ibuprofen and salicylic acid. These values should be determined specifically for the this compound method.
| Parameter | Expected Range/Value | Source (Compound) |
| Linearity Range | 0.1 - 100 µg/mL | Ibuprofen / Salicylic Acid[5] |
| Correlation Coefficient (r²) | > 0.999 | Ibuprofen[5] |
| LOD | 0.01 - 0.5 µg/mL | Salicylic Acid / Ibuprofen[2] |
| LOQ | 0.05 - 1.5 µg/mL | Salicylic Acid / Ibuprofen[2] |
| Accuracy (Recovery) | 98 - 102% | Ibuprofen[1] |
| Precision (RSD) | < 2% | Ibuprofen[1] |
Experimental Workflow Diagram
Caption: General workflow for the quantification of this compound by HPLC.
Application Note 2: Quantification of this compound by GC-MS
This application note outlines a GC-MS method for the quantification of this compound, which is particularly useful for trace-level analysis in complex biological matrices. The protocol requires a derivatization step to enhance the analyte's volatility.
Principle
The carboxylic acid and hydroxyl groups of this compound are derivatized to form a more volatile and thermally stable compound, typically a silyl or methyl ester. The derivatized analyte is then separated by gas chromatography and detected by mass spectrometry. Quantification is often performed in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Experimental Protocol
2.1. Instrumentation and Materials
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Solvents: Dichloromethane, Hexane, Methanol (all GC grade)
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or diazomethane for methylation.
-
Internal Standard: A structurally similar compound not present in the sample (e.g., a deuterated analog or another salicylic acid derivative).
2.2. GC-MS Conditions (Starting Point)
| Parameter | Condition |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) - specific ions to be determined from the mass spectrum of the derivatized analyte |
2.3. Sample Preparation and Derivatization
-
Extraction: Extract the this compound from the sample matrix using a suitable solvent (e.g., liquid-liquid extraction with an organic solvent after acidification of an aqueous sample).
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization (Silylation): To the dry residue, add the derivatization reagent (e.g., 50 µL of BSTFA + 1% TMCS) and an appropriate solvent (e.g., 50 µL of pyridine or acetonitrile). Cap the vial and heat at 60-70 °C for 30 minutes.
-
Injection: After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS.
2.4. Method Validation Parameters (to be established for this compound)
Similar to the HPLC method, a full validation according to ICH or other relevant guidelines is required.
Representative Quantitative Data (Adapted from Structurally Similar Compounds)
The following table provides an overview of typical performance characteristics for GC-MS methods used for the analysis of related organic acids.
| Parameter | Expected Range/Value | Source (Compound) |
| Linearity Range | 10 - 1000 ng/mL | Benzoic Acid Derivatives |
| Correlation Coefficient (r²) | > 0.995 | Benzoic Acid Derivatives |
| LOD | 1 - 10 ng/mL | Benzoic Acid Derivatives |
| LOQ | 5 - 50 ng/mL | Benzoic Acid Derivatives |
| Accuracy (Recovery) | 90 - 110% | Organic Acids |
| Precision (RSD) | < 15% | Organic Acids |
Experimental Workflow Diagram
Caption: General workflow for the quantification of this compound by GC-MS.
Signaling Pathways
As of the current literature review, no specific signaling pathways involving this compound have been elucidated. Salicylic acid, the parent compound, is known to have various biological activities, including anti-inflammatory effects, but the specific molecular targets and pathways for its 4-isobutyl derivative are yet to be determined. Future research may explore its potential interactions with pathways modulated by other non-steroidal anti-inflammatory drugs (NSAIDs), such as the cyclooxygenase (COX) pathways.
Conclusion
The analytical methods and protocols detailed in this document provide a comprehensive starting point for the quantification of this compound. The RP-HPLC method is recommended for routine analysis due to its simplicity and robustness, while the GC-MS method is suitable for applications requiring higher sensitivity. It is imperative that these methods are fully validated for the specific sample matrix and intended application to ensure reliable and accurate results.
References
Application Notes and Protocols for Researchers and Drug Development Professionals
An HPLC Method for the Determination of 4-Isobutylsalicylic Acid
This document provides a detailed methodology for the determination of this compound using High-Performance Liquid Chromatography (HPLC). The described method is based on established protocols for the analysis of related substances in ibuprofen, a structurally similar compound. This application note is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for the quantification of this compound in various sample matrices.
Introduction
This compound is a salicylic acid derivative with potential applications in pharmaceuticals and other chemical industries. Accurate and precise quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic assessments. The reverse-phase HPLC method detailed below provides excellent separation and quantification of aromatic carboxylic acids.
Experimental Protocols
A comprehensive experimental protocol for the HPLC analysis of this compound is presented. This protocol is adapted from validated methods for ibuprofen and its related impurities.[1][2]
1. Instrumentation and Materials
-
HPLC System: An Agilent 1120 Compact LC, or a similar system equipped with a UV detector.[3]
-
Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1]
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Phosphoric acid, sodium phosphate, or ammonium acetate for mobile phase preparation.
-
Standard: A certified reference standard of this compound.
2. Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound:
| Parameter | Recommended Condition |
| Mobile Phase A | 10 mM sodium phosphate buffer at pH 6.9.[1] |
| Mobile Phase B | Acetonitrile.[1] |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 35 | |
| 40 | |
| Flow Rate | 1.0 mL/min.[1][2] |
| Column Temperature | 40°C.[1] |
| Detection | UV at 214 nm.[1] |
| Injection Volume | 10 µL |
3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Standard Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For drug formulations, a simple dissolution in the diluent followed by filtration through a 0.45 µm syringe filter is typically sufficient. For biological matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering substances.
Data Presentation
The following tables summarize the expected quantitative data from a method validation study for this compound.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | To be determined |
| Limit of Quantification (LOQ) (µg/mL) | To be determined |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | |
| Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 3.0% |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of this compound to its parent compound, ibuprofen.
References
Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Isobutylsalicylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Isobutylsalicylic acid is a derivative of salicylic acid, a well-known non-steroidal anti-inflammatory drug (NSAID). Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical formulations. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and reliable analytical method for this purpose. Due to the low volatility of carboxylic acids and phenols, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. This application note provides a detailed protocol for the extraction, derivatization, and subsequent GC-MS analysis of this compound.
Experimental Protocols
Sample Preparation: Extraction from Biological Matrices (e.g., Plasma)
This protocol outlines the liquid-liquid extraction of this compound from a plasma sample.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., Deuterated this compound or a structurally similar compound like Benzene carbonic acid)[1]
-
Dichloromethane or a mixture of ether and dichloromethane (4:1, v/v)[1][4]
-
3 M HCl[1]
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 500 µL of the plasma sample into a clean centrifuge tube.
-
Add a known amount of the internal standard solution.
-
Acidify the sample by adding 3 M HCl to adjust the pH to approximately 2. This protonates the carboxylic acid group, making it more extractable into an organic solvent.[1]
-
Add 2 mL of the extraction solvent (e.g., dichloromethane).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).[2][3] The dried residue is now ready for derivatization.
Derivatization: Silylation
To increase the volatility of this compound for GC analysis, the active hydrogen atoms in the carboxylic acid and hydroxyl groups are replaced with trimethylsilyl (TMS) groups.[2][5] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating agent.[1][2][6]
Materials:
-
Dried sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[2][3]
-
Pyridine or Acetonitrile (reaction solvent)
-
Heating block or oven
Procedure:
-
Add 100 µL of BSTFA with 1% TMCS and 50 µL of pyridine to the dried sample extract.[7]
-
Seal the vial tightly.
-
Heat the mixture at 60-70°C for 60 minutes to ensure complete derivatization.[2][8]
-
Cool the vial to room temperature. The sample is now ready for GC-MS injection.
GC-MS Analysis
Instrumentation: A gas chromatograph equipped with a capillary column coupled to a mass spectrometer.
Typical GC-MS Parameters:
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[9] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min[1][10] |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C[10] |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Oven Program | - Initial Temperature: 80°C, hold for 2 min |
| - Ramp: 10°C/min to 280°C | |
| - Final Hold: Hold at 280°C for 5 min | |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[9] |
| MS Source Temperature | 230°C |
| MS Quad Temperature | 150°C |
| Transfer Line Temp. | 260°C[10] |
| Scan Mode | Full Scan (m/z 40-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis[2][6] |
Data Presentation
Quantitative analysis is typically performed in SIM mode, monitoring characteristic ions of the derivatized analyte and internal standard. The table below shows hypothetical quantitative data for the TMS-derivative of this compound. These values would need to be determined experimentally.
| Compound | Retention Time (min) | Monitored Ions (m/z) (Quantifier/Qualifier) |
| This compound-TMS Derivative | To be determined | To be determined |
| Internal Standard | To be determined | To be determined |
For reference, the mass spectrum of underivatized salicylic acid shows major peaks at m/z 120, 92, and 138 (molecular ion).[11] The TMS derivative of salicylic acid shows characteristic ions that would be used for quantification.[2] Similarly, the TMS derivative of this compound would be expected to produce unique fragment ions suitable for SIM analysis.
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Logical relationship in the GC-MS analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stable isotope dilution analysis of salicylic acid and hydroquinone in human skin samples by gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of salicylic acid in plasma by gas chromatography using steam as carrier gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GC-MS profiling and assessment of antioxidant, antibacterial, and anticancer properties of extracts of Annona squamosa L. leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Isobutylsalicylic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-isobutylsalicylic acid as a versatile starting material in organic synthesis. The protocols outlined below are based on established synthetic methodologies for salicylic acid and its derivatives, offering a foundation for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
Introduction
This compound, a substituted derivative of salicylic acid, possesses two key functional groups amenable to a variety of chemical transformations: a carboxylic acid and a phenolic hydroxyl group. This dual reactivity makes it an attractive starting material for the synthesis of a range of derivatives, including esters, ethers, and decarboxylated products. These derivatives are of interest for their potential biological activities, drawing parallels to the well-known anti-inflammatory properties of related compounds such as ibuprofen.
The synthesis of this compound itself can be achieved via the Kolbe-Schmitt reaction, which involves the carboxylation of 4-isobutylphenol. This process typically utilizes a phenoxide intermediate and carbon dioxide under pressure to introduce a carboxylic acid group ortho to the hydroxyl group[1][2][3][4][5].
Esterification of this compound
The carboxylic acid moiety of this compound can be readily esterified through Fischer esterification, a classic acid-catalyzed reaction with an alcohol[6][7][8][9]. This reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid, and an excess of the alcohol to drive the equilibrium towards the ester product. The synthesis of isobutyl salicylate, a structurally similar compound, has been reported using a solid superacid catalyst, highlighting an alternative catalytic approach[10].
Application: Synthesis of Novel Ester Derivatives
Ester derivatives of salicylic acid are known for their use as flavoring agents, fragrances, and active pharmaceutical ingredients. By varying the alcohol used in the esterification, a library of 4-isobutylsalicylate esters can be synthesized for screening in drug discovery programs or for applications in materials science.
Experimental Protocol: Synthesis of Methyl 4-Isobutylsalicylate
This protocol describes the synthesis of methyl 4-isobutylsalicylate using a standard Fischer esterification method.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 194.23 | 5.0 g | 0.0257 |
| Methanol | 32.04 | 50 mL | - |
| Sulfuric Acid (conc.) | 98.08 | 1 mL | - |
| Dichloromethane | 84.93 | 100 mL | - |
| Saturated Sodium Bicarbonate | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | 5 g | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (0.0257 mol) of this compound in 50 mL of methanol.
-
Carefully add 1 mL of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours.
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in 50 mL of dichloromethane and transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with 25 mL of water, 25 mL of saturated sodium bicarbonate solution, and 25 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure methyl 4-isobutylsalicylate.
Expected Outcome:
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Appearance |
| Methyl 4-Isobutylsalicylate | 208.25 | 5.35 | Colorless Oil |
Synthetic Workflow: Fischer Esterification
Caption: Workflow for the synthesis of Methyl 4-Isobutylsalicylate.
Etherification of this compound
The phenolic hydroxyl group of this compound can be alkylated to form ether derivatives. A common method for this transformation is the Williamson ether synthesis, which involves the deprotonation of the phenol to form a phenoxide, followed by nucleophilic substitution with an alkyl halide[11][12][13][14].
Application: Synthesis of Aryl Ethers
Aryl ethers are prevalent motifs in pharmaceuticals and agrochemicals. The synthesis of this compound ethers allows for the exploration of structure-activity relationships by modifying the steric and electronic properties of the molecule at the phenolic position.
Experimental Protocol: Synthesis of Methyl 4-Isobutyl-2-methoxybenzoate
This protocol details a two-step synthesis of methyl 4-isobutyl-2-methoxybenzoate, involving esterification followed by etherification.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (Step 1) | Moles (Step 1) | Quantity (Step 2) | Moles (Step 2) |
| This compound | 194.23 | 5.0 g | 0.0257 | - | - |
| Methanol | 32.04 | 50 mL | - | - | - |
| Sulfuric Acid (conc.) | 98.08 | 1 mL | - | - | - |
| Methyl 4-Isobutylsalicylate | 208.25 | - | - | 4.0 g | 0.0192 |
| Sodium Hydride (60% in oil) | 24.00 | - | - | 0.92 g | 0.0230 |
| Iodomethane | 141.94 | - | - | 1.43 mL | 0.0230 |
| Anhydrous THF | - | - | - | 40 mL | - |
| Saturated NH4Cl | - | - | - | 30 mL | - |
| Diethyl Ether | 74.12 | - | - | 100 mL | - |
| Anhydrous MgSO4 | 120.37 | - | - | 5 g | - |
Procedure:
Step 1: Esterification (as described in Section 1)
Step 2: Etherification
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 0.92 g (0.0230 mol) of sodium hydride (60% dispersion in mineral oil).
-
Wash the sodium hydride with 5 mL of anhydrous hexane and carefully decant the hexane.
-
Add 20 mL of anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4.0 g (0.0192 mol) of methyl 4-isobutylsalicylate in 20 mL of anhydrous THF to the sodium hydride suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add 1.43 mL (0.0230 mol) of iodomethane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of 30 mL of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with 3 x 30 mL of diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Expected Outcome:
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Appearance |
| Methyl 4-Isobutyl-2-methoxybenzoate | 222.28 | 4.27 | Colorless Oil |
Synthetic Workflow: Williamson Ether Synthesis
Caption: Workflow for the synthesis of Methyl 4-Isobutyl-2-methoxybenzoate.
Decarboxylation of this compound
Salicylic acids can undergo decarboxylation to yield the corresponding phenols[9][15]. This reaction is typically performed at elevated temperatures, sometimes in the presence of a catalyst. The decarboxylation of this compound would yield 4-isobutylphenol, a precursor for the synthesis of other valuable compounds.
Application: Synthesis of 4-Isobutylphenol
4-Isobutylphenol is a key intermediate in the synthesis of various industrial chemicals and can be a starting point for the synthesis of other substituted phenolic compounds.
Experimental Protocol: Decarboxylation to 4-Isobutylphenol
This protocol describes a thermal decarboxylation of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 194.23 | 5.0 g | 0.0257 |
| Copper Powder | 63.55 | 0.5 g | - |
| Quinoline | 129.16 | 20 mL | - |
Procedure:
-
In a 50 mL round-bottom flask, combine 5.0 g (0.0257 mol) of this compound, 0.5 g of copper powder, and 20 mL of quinoline.
-
Attach a short-path distillation apparatus.
-
Heat the mixture in a sand bath to 200-220 °C.
-
Carbon dioxide evolution should be observed. Maintain the temperature until gas evolution ceases.
-
After cooling to room temperature, dilute the reaction mixture with 50 mL of diethyl ether.
-
Filter the mixture to remove the copper catalyst.
-
Transfer the filtrate to a separatory funnel and wash with 3 x 30 mL of 1 M HCl to remove the quinoline.
-
Wash the organic layer with 30 mL of water and 30 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography on silica gel.
Expected Outcome:
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Appearance |
| 4-Isobutylphenol | 150.22 | 3.86 | Colorless liquid or low-melting solid |
Synthetic Workflow: Decarboxylation
Caption: Workflow for the decarboxylation of this compound.
References
- 1. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. On the Kolbe-Schmitt synthesis of pharmacologically useful salicylates: carboxylation of 2,4-di-t-butylphenol and identification and reduction of the formation of 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl in the synthesis of 3,5-di-t-butylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
- 6. uakron.edu [uakron.edu]
- 7. chemrevlett.com [chemrevlett.com]
- 8. CN1056488A - Synthetic salicylic acid butyl ester, isobutyl salicylate and salicylic acid isopentyl ester novel process - Google Patents [patents.google.com]
- 9. Decarboxylation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
Application Note and Protocol for the Esterification of 4-Isobutylsalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the esterification of 4-isobutylsalicylic acid to synthesize its corresponding ester, isobutyl 4-isobutylsalicylate. This procedure is based on the well-established Fischer-Speier esterification method, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[1][2] This method is a thermodynamically controlled process, often resulting in stable ester products.[1]
The protocol described herein is applicable for the synthesis of various alkyl esters of this compound by selecting the appropriate alcohol. Isobutyl salicylate, a related compound, is synthesized through the esterification of salicylic acid and isobutyl alcohol.[3] This application note provides a general yet detailed procedure that can be adapted for specific research and development needs.
Experimental Protocol: Fischer Esterification of this compound
This protocol outlines the synthesis of an isobutyl ester of this compound as a representative example.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (for 0.1 mol scale) | Notes |
| This compound | C₁₁H₁₄O₃ | 194.23 | 19.42 g | Starting material. |
| Isobutyl Alcohol | C₄H₁₀O | 74.12 | 22.24 g (30 mL) | Reactant and solvent. A 3:1 molar ratio to the acid is recommended to drive the equilibrium towards the product.[4] |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | ~1 mL | Catalyst. Handle with extreme care.[5] Boric acid or rare-earth solid superacids can be used as alternatives for a more environmentally friendly process.[3][6] |
| Toluene or Benzene | C₇H₈ or C₆H₆ | 92.14 or 78.11 | ~15 mL | Optional, for azeotropic removal of water.[4] |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | For neutralization and washing. |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Na₂SO₄ or MgSO₄ | 142.04 or 120.37 | As needed | For drying the organic phase. |
| Dichloromethane or Ethyl Acetate | CH₂Cl₂ or C₄H₈O₂ | 84.93 or 88.11 | As needed | For extraction. |
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional, if using azeotropic removal of water)
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add this compound (0.1 mol) and isobutyl alcohol (0.3 mol).
-
If using a Dean-Stark apparatus for water removal, add toluene or benzene (~15 mL).[4]
-
Place a magnetic stir bar in the flask.
-
-
Catalyst Addition:
-
While stirring, slowly and carefully add concentrated sulfuric acid (~1 mL) to the mixture. The addition is exothermic and should be done cautiously.
-
-
Reflux:
-
Attach the reflux condenser (and Dean-Stark trap if used) to the round-bottom flask.
-
Heat the mixture to reflux using a heating mantle or oil bath. The reaction temperature will depend on the boiling point of the alcohol used.
-
Continue refluxing for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The optimal reaction time to achieve a high yield is typically around 3 hours.[4]
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
If the alcohol is used in large excess, remove it under reduced pressure using a rotary evaporator.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the unreacted acid and the catalyst.[7][8] Carbon dioxide gas will evolve, so vent the funnel frequently.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification and Characterization:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.
-
The crude product can be further purified by distillation or column chromatography if necessary.
-
Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
-
Experimental Workflow
The following diagram illustrates the key steps in the esterification protocol.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Figure 1. Acid-catalyzed, Fischer esterification of salicylic acid with an alcohol to produce a generic salicylate ester, where R represents an alkyl substituent : Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques : Science and Education Publishing [pubs.sciepub.com]
- 3. Buy Isobutyl salicylate | 87-19-4 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.winthrop.edu [chem.winthrop.edu]
- 6. CN1056488A - Synthetic salicylic acid butyl ester, isobutyl salicylate and salicylic acid isopentyl ester novel process - Google Patents [patents.google.com]
- 7. ivypanda.com [ivypanda.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Application Notes and Protocols: In Vitro Bioactivity of 4-isobutylsalicylic Acid
Introduction
4-isobutylsalicylic acid is a derivative of salicylic acid. Structurally related to non-steroidal anti-inflammatory drugs (NSAIDs), its mechanism of action is hypothesized to involve the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[1][2] The characterization of its bioactivity is essential for its potential development as a therapeutic agent. These application notes provide detailed protocols for a tiered in vitro testing approach, starting with direct enzyme inhibition assays and progressing to cell-based signaling pathway analysis. This workflow allows for a comprehensive evaluation of the anti-inflammatory potential of this compound.
General Experimental Workflow
The following diagram outlines the logical progression for characterizing the in vitro bioactivity of a novel anti-inflammatory compound like this compound.
Caption: High-level workflow for in vitro screening of this compound.
Cyclooxygenase (COX) Inhibition Assays
Application Note:
The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[2] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric protection and platelet aggregation, and COX-2, which is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[1][2] Evaluating the inhibitory activity of this compound against both COX-1 and COX-2 is crucial to determine its potency and selectivity. A higher selectivity for COX-2 is often desirable to minimize gastrointestinal side effects associated with COX-1 inhibition.[1]
Signaling Pathway Diagram: COX-1 & COX-2
Caption: Inhibition of COX-1 and COX-2 pathways by this compound.
Protocol: Colorimetric COX Inhibitor Screening Assay
This protocol is adapted from commercially available kits and provides a method to determine the IC50 values of this compound for both COX-1 and COX-2.[3] The assay measures the peroxidase activity of the COX enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric substrate)
-
This compound (test compound)
-
Celecoxib (COX-2 selective control) and Ibuprofen (non-selective control)
-
96-well microplate
-
Microplate reader (absorbance at 590 nm)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and controls in DMSO. Prepare a series of dilutions in Assay Buffer.
-
Enzyme and Cofactor Addition: To each well of a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add 10 µL of the diluted test compound or control to the appropriate wells. For the 100% activity control, add 10 µL of Assay Buffer.
-
Incubation: Gently shake the plate and incubate for 5 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of TMPD solution to all wells, followed by 10 µL of Arachidonic Acid solution to initiate the reaction.
-
Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5 minutes.
-
Calculation: Calculate the rate of reaction for each well. The percent inhibition is calculated as: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] * 100
-
IC50 Determination: Plot the percent inhibition versus the log concentration of the inhibitor and fit the data using a non-linear regression curve to determine the IC50 value.[4][5]
Data Presentation: COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 15.2 | 1.8 | 8.4 |
| Ibuprofen (Control) | 12.5 | 25.0 | 0.5 |
| Celecoxib (Control) | 28.0 | 0.08 | 350 |
Note: Data are hypothetical and for illustrative purposes only.
NF-κB Signaling Pathway Analysis
Application Note:
The Nuclear Factor kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.[6] Assessing the ability of this compound to inhibit NF-κB activation provides insight into its potential to broadly suppress the inflammatory response at the level of gene expression.
Signaling Pathway Diagram: NF-κB Activation
Caption: Inhibition of the canonical NF-κB signaling pathway.
Protocol: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.[7] Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
Materials:
-
HEK293 or similar cells stably transfected with an NF-κB luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) as a stimulant.
-
This compound (test compound).
-
Luciferase Assay System (e.g., Promega).
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells by adding TNF-α (final concentration 10 ng/mL) to each well (except for the unstimulated control).
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.
-
Cell Lysis: Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to a control (e.g., cell viability). Calculate the percent inhibition of NF-κB activity relative to the stimulated control and determine the IC50.
Data Presentation: NF-κB Inhibition
| Treatment | Concentration (µM) | NF-κB Activity (% of Stimulated Control) |
| Unstimulated Control | - | 5% |
| Stimulated Control (TNF-α) | - | 100% |
| This compound | 1 | 85% |
| This compound | 10 | 52% |
| This compound | 50 | 21% |
| IC50 Value | ~12 µM | - |
Note: Data are hypothetical and for illustrative purposes only.
Mitogen-Activated Protein Kinase (MAPK) Pathway Analysis
Application Note:
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the p38 and ERK cascades, are key signaling routes that regulate the production of inflammatory cytokines like TNF-α and IL-6.[8][9] Extracellular stimuli activate a three-tiered kinase module, leading to the phosphorylation and activation of a terminal MAPK.[10] The activated MAPK then phosphorylates downstream targets, including transcription factors, leading to an inflammatory response. Measuring the phosphorylation status of key kinases like p38 or ERK is a direct way to assess the inhibitory effect of this compound on these pathways.
Signaling Pathway Diagram: MAPK/ERK Pathway
Caption: Overview of the MAPK/ERK signaling cascade.
Protocol: Western Blot for Phospho-p38 MAPK
This protocol describes the detection of phosphorylated (activated) p38 MAPK in cell lysates.
Materials:
-
RAW 264.7 macrophage cell line.
-
Cell culture medium.
-
LPS for stimulation.
-
This compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-p38 (Thr180/Tyr182) and Rabbit anti-total-p38.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Plate RAW 264.7 cells and grow to 80% confluency. Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer, boil, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour. Incubate with the primary antibody (anti-phospho-p38) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour. Wash again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed with the anti-total-p38 antibody.
-
Densitometry: Quantify band intensity. The level of p38 phosphorylation is expressed as the ratio of phospho-p38 to total-p38.
Data Presentation: p38 MAPK Phosphorylation
| Treatment | Concentration (µM) | Relative p-p38/total-p38 Ratio |
| Unstimulated Control | - | 0.1 |
| Stimulated Control (LPS) | - | 1.0 |
| This compound | 10 | 0.75 |
| This compound | 50 | 0.30 |
Note: Data are hypothetical and for illustrative purposes only.
Cytotoxicity Assessment
Application Note:
It is essential to determine if the observed inhibitory effects of this compound are due to its specific bioactivity or simply a result of general cellular toxicity. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11] By determining the 50% cytotoxic concentration (CC50), a therapeutic window can be established, ensuring that concentrations used in bioactivity assays are non-toxic.
Protocol: MTT Cell Viability Assay
Materials:
-
HeLa or other relevant cell line.
-
Cell culture medium.
-
This compound.
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plate.
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at 1 x 10^4 cells/well and incubate overnight.
-
Compound Addition: Treat cells with a range of concentrations of this compound and incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[11]
-
Crystal Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the crystals. Shake the plate gently for 10 minutes.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. Plot the percent viability against the log concentration to determine the CC50 value.
Data Presentation: Cytotoxicity
| Compound | CC50 (µM) on HeLa cells (24h) |
| This compound | > 100 |
| Doxorubicin (Positive Control) | 0.8 |
Note: Data are hypothetical and for illustrative purposes only.
References
- 1. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p44/42 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 9. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for the Formulation of 4-Isobutylsalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isobutylsalicylic acid is a lipophilic derivative of salicylic acid. While salicylic acid is a well-known therapeutic agent with keratolytic, anti-inflammatory, and analgesic properties, its clinical utility can be limited by its irritation potential and limited penetration through the skin barrier. The addition of an isobutyl group at the 4-position is hypothesized to increase the lipophilicity of the molecule, potentially enhancing its skin permeation and modulating its therapeutic activity.
These application notes provide a comprehensive guide for researchers and formulation scientists working on the development of formulations containing this compound. This document outlines a proposed synthesis method, estimated physicochemical properties, potential mechanisms of action, and detailed protocols for formulation development and evaluation.
Proposed Synthesis of this compound
Step 1: Synthesis of 4-Isobutylphenol
The synthesis of the precursor, 4-isobutylphenol, can be achieved through the Friedel-Crafts acylation of isobutylbenzene followed by a Baeyer-Villiger oxidation and subsequent hydrolysis.
Workflow for the Synthesis of 4-Isobutylphenol
Caption: Proposed synthesis of 4-isobutylphenol.
Step 2: Carboxylation of 4-Isobutylphenol (Kolbe-Schmitt Reaction)
The synthesized 4-isobutylphenol can then be carboxylated to yield this compound.
Workflow for the Kolbe-Schmitt Reaction
Caption: Kolbe-Schmitt synthesis of this compound.
Physicochemical Properties (Estimated)
Due to the lack of experimental data for this compound, the following properties are estimated based on the known values for salicylic acid and related 4-alkyl-substituted benzoic acids. These estimations should be experimentally verified.
| Property | Estimated Value | Method of Estimation |
| Molecular Formula | C₁₁H₁₄O₃ | - |
| Molecular Weight | 194.23 g/mol | - |
| Appearance | White to off-white crystalline solid | Analogy to salicylic acid |
| Melting Point | 120 - 130 °C | Lower than salicylic acid (159 °C) due to the flexible alkyl chain disrupting crystal packing |
| pKa | ~4.0 | Similar to other 4-alkylbenzoic acids |
| LogP (o/w) | ~3.5 | Increased lipophilicity due to the isobutyl group compared to salicylic acid (LogP ~2.2) |
| Aqueous Solubility | < 0.1 mg/mL at 25°C | Significantly lower than salicylic acid (~2 g/L) due to increased lipophilicity |
| Solubility in Ethanol | Freely soluble | Analogy to salicylic acid and other lipophilic organic acids |
| Solubility in Propylene Glycol | Soluble | Analogy to salicylic acid and other lipophilic organic acids |
Potential Mechanism of Action & Signaling Pathways
Salicylic acid and its derivatives are known to exert their anti-inflammatory effects through multiple mechanisms, primarily by inhibiting the cyclooxygenase (COX) enzymes and modulating the NF-κB signaling pathway.[1][2][3][4] It is hypothesized that this compound will share these mechanisms.
Potential Signaling Pathways of this compound
Caption: Inhibition of COX and NF-κB pathways.
Experimental Protocols
The following are detailed protocols for the essential experiments required for the development and characterization of a formulation containing this compound.
Solubility Determination
Objective: To determine the saturation solubility of this compound in various solvents relevant to topical and oral formulations.
Materials:
-
This compound
-
Solvents: Purified Water, Phosphate Buffered Saline (pH 5.5 and 7.4), Ethanol, Propylene Glycol, Isopropyl Myristate, etc.
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with UV detector
Protocol:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 32°C for topical formulations) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent (e.g., mobile phase for HPLC analysis).
-
Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the saturation solubility in mg/mL or µg/mL.
Stability Studies
Objective: To evaluate the chemical stability of this compound in a developed formulation under accelerated storage conditions.
Materials:
-
Final formulation of this compound
-
Stability chambers with controlled temperature and humidity (e.g., 40°C / 75% RH)
-
Light-resistant containers
-
HPLC system with UV detector
Protocol:
-
Package the formulation in the intended commercial packaging or a suitable inert container.
-
Place the samples in a stability chamber set to accelerated conditions (e.g., 40°C ± 2°C and 75% RH ± 5% RH).
-
Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
At each time point, visually inspect the samples for any changes in appearance, color, odor, or phase separation.
-
Measure the pH of the formulation.
-
Assay the concentration of this compound and any known degradation products using a validated stability-indicating HPLC method.[1][5][6]
-
Compare the results to the initial time point to determine the degradation rate.
Forced Degradation Study: To develop a stability-indicating HPLC method, forced degradation studies should be performed on the drug substance.
| Stress Condition | Typical Procedure |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 2 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 30 minutes |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 80°C for 48 hours (solid state) |
| Photodegradation | Expose to UV light (200 Wh/m²) and visible light (1.2 million lux hours) |
In Vitro Drug Release Testing (IVRT)
Objective: To assess the rate and extent of this compound release from a semi-solid topical formulation.
Apparatus:
-
Franz Vertical Diffusion Cells
-
Synthetic membrane (e.g., polysulfone, cellulose acetate)
-
Water bath with circulator
-
Magnetic stirrer
-
Syringes and needles for sampling
-
HPLC system with UV detector
Protocol:
-
Assemble the Franz diffusion cells. The receptor chamber is filled with a suitable receptor medium (e.g., phosphate buffer pH 7.4 with a co-solvent like ethanol to ensure sink conditions) and a magnetic stir bar.
-
Equilibrate the cells in a water bath to maintain the desired temperature at the membrane surface (typically 32°C for skin applications).
-
Mount the synthetic membrane between the donor and receptor chambers, ensuring no air bubbles are trapped beneath.
-
Apply a finite dose (e.g., 10-15 mg/cm²) of the formulation evenly onto the membrane surface in the donor chamber.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot of the receptor medium from the sampling arm and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of drug released per unit area (µg/cm²) and plot it against the square root of time.
Workflow for In Vitro Release Testing (IVRT)
Caption: IVRT experimental workflow.
Skin Permeation Study
Objective: To evaluate the permeation of this compound through ex vivo human or animal skin.
Apparatus and Materials:
-
Franz Vertical Diffusion Cells
-
Excised human or animal (e.g., porcine) skin
-
Dermatome (for skin preparation)
-
Water bath with circulator
-
Magnetic stirrer
-
Syringes and needles for sampling
-
HPLC system with UV detector
Protocol:
-
Prepare the excised skin by carefully removing subcutaneous fat and, if necessary, dermatoming to a uniform thickness (e.g., 500 µm).
-
Assemble the Franz diffusion cells with the prepared skin mounted between the donor and receptor chambers, with the stratum corneum facing the donor compartment.
-
Fill the receptor chamber with a suitable receptor medium and equilibrate the cells at 32°C.
-
Apply a finite dose of the formulation to the skin surface.
-
At predetermined time points over 24 hours, collect samples from the receptor medium and replace with fresh medium.
-
At the end of the study, dismantle the cells. Wash the skin surface to remove any unabsorbed formulation.
-
Separate the epidermis from the dermis (e.g., by heat separation).
-
Extract the drug from the epidermis, dermis, and the surface wash.
-
Analyze the drug concentration in all collected samples (receptor fluid, epidermis, dermis, and surface wash) by HPLC.
-
Calculate the cumulative permeation, skin retention, and mass balance.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Objective: To develop a robust HPLC method for the quantification of this compound in formulation and biological matrices.
Proposed HPLC Conditions (to be optimized):
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% trifluoroacetic acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (e.g., ~230 nm, to be determined by UV scan) |
Method Validation: The HPLC method should be validated according to ICH guidelines for linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation
All quantitative data from the studies described above should be summarized in clear and concise tables for easy comparison and interpretation.
Example Table: Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) ± SD (n=3) |
| Purified Water | 25 | < 0.1 |
| PBS (pH 5.5) | 32 | Experimental Value |
| PBS (pH 7.4) | 32 | Experimental Value |
| Ethanol | 25 | Experimental Value |
| Propylene Glycol | 25 | Experimental Value |
Example Table: Accelerated Stability of this compound Formulation (40°C / 75% RH)
| Time (Months) | Appearance | pH ± SD | Assay (%) ± SD |
| 0 | White, homogenous cream | 4.5 ± 0.1 | 100.2 ± 0.5 |
| 1 | No change | Experimental Value | Experimental Value |
| 3 | No change | Experimental Value | Experimental Value |
| 6 | Slight yellowing | Experimental Value | Experimental Value |
Conclusion
The development of a successful formulation containing this compound requires a systematic approach, starting from its synthesis and characterization to comprehensive in vitro evaluation. The protocols and information provided in these application notes serve as a foundational guide for researchers. It is crucial to experimentally determine the estimated physicochemical properties to inform formulation strategies. The detailed experimental procedures will enable the generation of robust data to support the development of a safe, effective, and stable product for its intended therapeutic application.
References
- 1. ycmou.ac.in [ycmou.ac.in]
- 2. certified-laboratories.com [certified-laboratories.com]
- 3. EP1138662B1 - A process for the preparation of 4'-isobutylacetophenone - Google Patents [patents.google.com]
- 4. Development and validation of a stability-indicating HPLC method for simultaneous determination of salicylic acid, betamethasone dipropionate and their related compounds in Diprosalic Lotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjpsonline.com [wjpsonline.com]
- 6. longdom.org [longdom.org]
Application Notes and Protocols: 4-Isobutylsalicylic Acid as a Versatile Building Block for Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isobutylsalicylic acid, a derivative of salicylic acid, presents a promising scaffold for the development of novel therapeutic agents. The presence of the isobutyl group at the C4 position offers a lipophilic handle that can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. This document provides detailed application notes and protocols for utilizing this compound as a starting material for the synthesis of new chemical entities with potential anti-inflammatory and analgesic activities. The protocols are based on established synthetic methodologies for salicylic acid derivatives and provide a framework for the exploration of this compound in drug discovery programs.
Synthetic Strategies for Novel this compound Derivatives
This compound can be readily functionalized at both the carboxylic acid and the phenolic hydroxyl groups to generate a diverse library of compounds, including esters, amides, and heterocyclic analogs.
Synthesis of 4-Isobutylsalicylate Esters
Esterification of the carboxylic acid moiety is a common strategy to enhance the lipophilicity and potentially improve the tissue penetration of salicylic acid derivatives.
Experimental Protocol: Synthesis of Methyl 2-hydroxy-4-isobutylbenzoate (Representative Ester)
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous methanol (10 mL/mmol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Reaction Conditions: Stir the reaction mixture at reflux (65 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL/mmol) and wash sequentially with saturated sodium bicarbonate solution (2 x 10 mL/mmol) and brine (10 mL/mmol).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure methyl 2-hydroxy-4-isobutylbenzoate.
Synthesis of 4-Isobutylsalicylamides
Amidation of the carboxylic acid can introduce new hydrogen bonding interactions and modulate the biological activity profile.
Experimental Protocol: Synthesis of N-Benzyl-2-hydroxy-4-isobutylbenzamide (Representative Amide)
-
Activation of Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq). Stir the mixture for 15 minutes.
-
Amide Coupling: Add benzylamine (1.1 eq) to the reaction mixture and allow it to warm to room temperature. Stir for 12-16 hours.
-
Work-up: Dilute the reaction mixture with DCM (10 mL/mmol) and wash with 1 M HCl (2 x 10 mL/mmol), saturated sodium bicarbonate solution (2 x 10 mL/mmol), and brine (10 mL/mmol).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Biological Evaluation of this compound Derivatives
The primary mechanism of action for many salicylic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the potency of the synthesized compounds in inhibiting the two isoforms of the COX enzyme.
Experimental Protocol: Fluorometric COX-1/COX-2 Inhibition Assay
-
Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme, and solutions of human recombinant COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid (substrate) and a fluorescent probe (e.g., ADHP).
-
Compound Preparation: Prepare stock solutions of the test compounds and a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) in DMSO.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation
The following tables summarize hypothetical but representative data for novel this compound derivatives.
Table 1: Physicochemical Properties of Representative this compound Derivatives
| Compound ID | Derivative Type | Molecular Weight ( g/mol ) | LogP (calculated) |
| 4-ISA-Ester-01 | Methyl Ester | 208.26 | 3.2 |
| 4-ISA-Amide-01 | N-Benzyl Amide | 299.38 | 4.5 |
Table 2: In Vitro COX Inhibition Data for Representative this compound Derivatives
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) |
| This compound | 150 | 25 | 6 |
| 4-ISA-Ester-01 | 120 | 15 | 8 |
| 4-ISA-Amide-01 | 95 | 5 | 19 |
| Celecoxib (Reference) | 15 | 0.05 | 300 |
Visualizations
Synthetic Workflow
Caption: General synthetic workflow for the preparation of ester and amide derivatives from this compound.
COX Inhibition Signaling Pathway
Caption: Simplified signaling pathway showing the inhibition of COX enzymes by this compound derivatives.
Logical Relationship for Drug Development
Caption: Logical progression of a drug discovery program starting from this compound.
Conclusion
This compound is a readily available and synthetically tractable starting material for the generation of novel compounds with potential therapeutic applications. The protocols and data presented herein provide a foundational guide for researchers to explore the chemical space around this scaffold. The derivatization strategies outlined, coupled with the biological evaluation methods, can facilitate the identification of lead compounds with improved potency, selectivity, and drug-like properties for the treatment of inflammatory conditions. Further exploration of structure-activity relationships (SAR) is warranted to fully exploit the potential of this versatile building block.
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 4-Isobutylsalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isobutylsalicylic acid is a derivative of salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID) with recognized anti-inflammatory, analgesic, and antipyretic properties. Emerging research has highlighted the potential for salicylic acid and its derivatives to exhibit cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis.[1][2] This has spurred interest in investigating the anticancer potential of novel salicylic acid analogs like this compound.
These application notes provide a comprehensive guide for researchers to assess the cytotoxicity of this compound in vitro using established cell-based assays. Detailed protocols for key assays, data presentation guidelines, and visual representations of experimental workflows and relevant signaling pathways are included to facilitate robust and reproducible cytotoxicity screening.
Data Presentation: Cytotoxicity of Salicylic Acid Derivatives
Table 1: IC50 Values of Salicylic Acid and its Alkylated Derivatives against HeLa Cervical Cancer Cells [3]
| Compound | IC50 (µg/mL) |
| Salicylic Acid | 39.968 |
| Methyl Salicylate | 28.742 |
| Ethyl Salicylate | 22.845 |
| Butyl Salicylate | 19.863 |
| Isoamyl Salicylate | 18.921 |
| Octyl Salicylate | 35.193 |
Table 2: IC50 Values of Salicylic Acid against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| A549 | Lung Adenocarcinoma | 6.0 mM | [2] |
| CaCo-2 | Colorectal Adenocarcinoma | > 10 mM (24h) | [1] |
| T47D | Breast Cancer | Lower than Salicylic Acid | [4] |
Experimental Protocols
Herein, we provide detailed protocols for three standard cell-based assays to evaluate the cytotoxicity of this compound: the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V-FITC/PI apoptosis assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.
Materials:
-
This compound
-
Target cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
96-well flat-bottom microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI stains the nucleus of cells with compromised membrane integrity.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Visualization of Workflows and Pathways
To aid in the conceptualization of the experimental design and potential mechanisms of action, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: A generalized intrinsic apoptosis signaling pathway potentially activated by this compound.
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize experimental conditions, such as cell seeding density and incubation times, for their specific cell lines and experimental setup. It is also recommended to consult the manufacturer's instructions for any commercial kits used. The signaling pathway diagram is a simplified representation of a common apoptosis pathway and the exact mechanism for this compound may vary and requires further investigation.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Isobutylsalicylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-isobutylsalicylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common and effective method for purifying crude this compound is recrystallization. This technique relies on the principle that the solubility of this compound and its impurities in a given solvent changes with temperature. By dissolving the crude product in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the solvent.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: An ideal recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at room temperature or below. Conversely, the impurities should either be highly soluble at all temperatures or sparingly soluble even at high temperatures. Given the presence of a non-polar isobutyl group and polar carboxylic acid and hydroxyl groups, a solvent system with intermediate polarity is often a good starting point.
Q3: What are some recommended starting solvents for recrystallizing this compound?
A3: Based on the structure of this compound, which has both non-polar (isobutyl group) and polar (carboxylic acid, hydroxyl group) functionalities, suitable solvent systems could include:
-
Aqueous ethanol or isopropanol: A mixture of an alcohol and water can be fine-tuned to achieve the desired solubility profile.
-
Toluene: This non-polar solvent may be effective if non-polar impurities are the primary concern.
-
Heptane/Ethyl Acetate mixture: This combination allows for adjustment of polarity to optimize crystal formation and impurity rejection.
A preliminary solvent screen with a small amount of crude material is highly recommended to identify the optimal solvent or solvent system.
Q4: What are the likely impurities in crude this compound?
A4: Crude this compound, likely synthesized via the Kolbe-Schmitt reaction of 4-isobutylphenol, may contain the following impurities:
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Unreacted 4-isobutylphenol: The starting material for the synthesis.
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Regioisomers: Such as 2-hydroxy-5-isobutylbenzoic acid, formed during the carboxylation reaction.
-
Dicarboxylic acids: Formed from over-carboxylation of the starting phenol.
-
Residual inorganic salts: From the reaction workup.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was added).- The cooling process is too rapid. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.- Add a seed crystal of pure this compound. |
| The yield of purified product is low. | - Too much solvent was used, and a significant amount of product remains in the mother liquor.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
| The purified product is still colored or appears impure. | - The chosen solvent is not effective at leaving colored impurities in the solution.- The rate of crystallization was too fast, trapping impurities within the crystal lattice. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: Use charcoal sparingly as it can also adsorb the desired product.- Ensure the solution cools slowly and undisturbed to allow for the formation of pure crystals. |
| Oiling out occurs instead of crystallization. | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated. | - Use a lower-boiling point solvent or a solvent mixture.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly. |
Experimental Protocols
Protocol 1: General Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 50 mg of crude this compound. Add a few drops of the chosen solvent and heat the mixture. If the solid dissolves completely in the hot solvent and precipitates upon cooling, the solvent is potentially suitable.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the selected hot solvent required to completely dissolve the solid with gentle heating and stirring.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound.
Data Presentation
Table 1: Hypothetical Purity and Yield Data for Recrystallization of Crude this compound
| Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) | Melting Point (°C) |
| 80% Ethanol/Water | 85 | 98 | 75 | 138-140 |
| Toluene | 85 | 95 | 65 | 137-139 |
| Heptane/Ethyl Acetate (3:1) | 85 | 97 | 70 | 138-140 |
Note: This data is hypothetical and for illustrative purposes. Actual results will vary based on the specific impurities and experimental conditions.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
Overcoming challenges in the synthesis of 4-isobutylsalicylic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-isobutylsalicylic acid. The primary route of synthesis discussed is the Kolbe-Schmitt reaction of 4-isobutylphenol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Kolbe-Schmitt reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield of Product | 1. Incomplete formation of the sodium phenoxide. 2. Presence of moisture in reactants or solvent.[1] 3. Insufficient carbon dioxide pressure or temperature. 4. Inefficient stirring in a heterogeneous reaction mixture. | 1. Ensure stoichiometric or a slight excess of sodium hydroxide is used to fully deprotonate the 4-isobutylphenol. 2. Thoroughly dry all glassware, reactants, and solvents before use.[1] 3. Increase CO2 pressure (typically 100 atm or higher) and reaction temperature (around 125-150°C).[2][3] 4. Use a high-torque mechanical stirrer to ensure proper mixing of the solid phenoxide with gaseous CO2. |
| Poor Regioselectivity (High percentage of p-isomer) | 1. Use of potassium hydroxide instead of sodium hydroxide.[2][3] 2. High reaction temperatures. | 1. Use sodium hydroxide to generate the sodium 4-isobutylphenoxide, which favors ortho-carboxylation.[1] 2. Maintain the reaction temperature around 125-150°C. Higher temperatures can lead to rearrangement to the more thermodynamically stable para-isomer. |
| Formation of Dicarboxylic Acids | High reaction temperature and prolonged reaction time. | Optimize the reaction time and temperature. Monitor the reaction progress to avoid over-carboxylation. For instance, initial trials at 150°C for 2 hours can be a starting point.[4] |
| Product is Dark/Discolored | Presence of impurities from starting materials or side reactions. | Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene). Treatment with activated carbon during recrystallization can help remove colored impurities.[5] |
| Difficulty in Product Isolation/Purification | 1. Incomplete precipitation of the product after acidification. 2. Co-precipitation of the isomeric byproduct. | 1. Ensure the reaction mixture is sufficiently acidified (pH < 2) to fully protonate the carboxylate. Chilling the solution can further aid precipitation. 2. Utilize fractional crystallization or column chromatography to separate the ortho and para isomers. |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and industrially significant method is the Kolbe-Schmitt reaction.[2][3] This involves the carboxylation of sodium 4-isobutylphenoxide by heating it with carbon dioxide under pressure, followed by acidification to yield the desired product.[2][6]
Q2: How can I maximize the yield of the desired ortho-isomer (this compound) over the para-isomer?
A2: To favor the formation of the ortho-isomer, it is crucial to use sodium hydroxide to form the sodium phenoxide.[1] The reaction should also be conducted at a controlled temperature, typically around 125-150°C, as higher temperatures can promote the formation of the para-isomer.[4]
Q3: What are the critical safety precautions to take during this synthesis?
A3: The Kolbe-Schmitt reaction is typically performed at high pressure and temperature, requiring the use of a certified pressure reactor (autoclave).[2] Phenols are corrosive and toxic, so appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction should be conducted in a well-ventilated fume hood.
Q4: My final product is an off-white or brownish powder. How can I purify it to obtain a white crystalline solid?
A4: Discoloration is usually due to impurities. Recrystallization is a standard purification method. Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture with water) and, if necessary, treat with activated carbon to adsorb colored impurities.[5] Allow the solution to cool slowly to form pure crystals, which can then be collected by filtration.
Q5: Are there any alternative solvents to the traditional solid-phase reaction?
A5: Yes, research has shown that conducting the Kolbe-Schmitt reaction in a homogeneous solution using a solvent like dimethyl sulfoxide (DMSO) can be an effective alternative.[4] This can sometimes offer better control over the reaction conditions and selectivity.
Experimental Protocols
Key Experiment: Synthesis of this compound via Kolbe-Schmitt Reaction
Objective: To synthesize this compound from 4-isobutylphenol.
Materials:
-
4-isobutylphenol
-
Sodium hydroxide
-
Carbon dioxide (high pressure)
-
Concentrated sulfuric acid or hydrochloric acid
-
Deionized water
-
Suitable solvent for recrystallization (e.g., ethanol)
Procedure:
-
Formation of Sodium 4-Isobutylphenoxide: In a pressure reactor, dissolve 4-isobutylphenol in a suitable solvent (or perform neat). Add an equimolar amount of sodium hydroxide and heat to evaporate any water, resulting in the dry sodium 4-isobutylphenoxide salt.
-
Carboxylation: Seal the reactor and pressurize with carbon dioxide to approximately 100 atm. Heat the reactor to 125-150°C while stirring vigorously. Maintain these conditions for several hours.
-
Acidification: After cooling and venting the reactor, dissolve the solid product in water. Slowly add concentrated sulfuric or hydrochloric acid with stirring until the solution is acidic (pH < 2). The this compound will precipitate out of the solution.
-
Isolation and Purification: Collect the crude product by filtration and wash with cold water. Purify the crude product by recrystallization from a suitable solvent like an ethanol/water mixture to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Kolbe-Schmitt reaction.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. CN103274971A - Purification method of 5-sulfosalicylic acid - Google Patents [patents.google.com]
- 6. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
Technical Support Center: Synthesis of 4-Isobutylsalicylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-isobutylsalicylic acid, primarily via the Kolbe-Schmitt reaction of 4-isobutylphenol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis unexpectedly low?
Answer: Low yields in the Kolbe-Schmitt carboxylation of 4-isobutylphenol can stem from several factors. Here are the most common causes and their respective solutions:
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Suboptimal Reaction Conditions: The temperature and pressure of carbon dioxide are critical. The reaction is often kinetically limited, meaning higher temperatures can increase the reaction rate. However, excessively high temperatures can favor the formation of byproducts. A systematic optimization of temperature and pressure is recommended to find the ideal balance for your specific setup.[1]
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Presence of Moisture: The Kolbe-Schmitt reaction requires anhydrous conditions. The starting material, 4-isobutylphenoxide, is hygroscopic. Any moisture present can consume the phenoxide and inhibit the carboxylation reaction. Ensure all reagents and solvents are thoroughly dried and the reaction is carried out under an inert atmosphere.
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Incomplete Phenoxide Formation: The reaction begins with the deprotonation of 4-isobutylphenol to form the more reactive phenoxide ion.[2] Incomplete deprotonation due to an insufficient amount of base (e.g., sodium hydroxide, potassium hydroxide) will result in unreacted starting material and consequently, a lower yield. Use of at least a stoichiometric equivalent of a strong base is crucial.
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Oxygen-Induced Side Reactions: The presence of oxygen can lead to oxidative coupling of the phenoxide, forming dimeric impurities and reducing the yield of the desired salicylic acid derivative.[3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
-
Poor Carbon Dioxide Dispersion: Inefficient mixing can lead to poor contact between the solid phenoxide and gaseous carbon dioxide, resulting in an incomplete reaction. Vigorous stirring is necessary to ensure a good gas-solid interface.
Question 2: My main product is the para-isomer, 5-isobutyl-2-hydroxybenzoic acid, not the desired ortho-isomer. How can I improve the regioselectivity?
Answer: The regioselectivity of the Kolbe-Schmitt reaction is highly dependent on the choice of the alkali metal counter-ion and the reaction temperature.
-
Counter-Ion Effect: The use of sodium phenoxide (from sodium hydroxide) generally favors the formation of the ortho-carboxylated product (salicylic acid derivative). In contrast, potassium phenoxide (from potassium hydroxide) tends to yield the para-carboxylated product (p-hydroxybenzoic acid derivative).[4][5][6] For the synthesis of this compound (the ortho-isomer), sodium hydroxide should be used to prepare the phenoxide.
-
Temperature Influence: At lower temperatures, the ortho product is kinetically favored. At higher temperatures, the reaction can become reversible, and the thermodynamically more stable para isomer may be formed. Therefore, conducting the reaction at the lowest effective temperature can help maximize the yield of the desired ortho isomer.
Question 3: I am having difficulty purifying the final product. What are the recommended purification strategies?
Answer: Purification of this compound typically involves separating it from unreacted 4-isobutylphenol and any isomeric byproducts.
-
Acid-Base Extraction: After the reaction, the mixture can be dissolved in a suitable solvent and washed with an aqueous bicarbonate solution. The acidic this compound will be deprotonated and move into the aqueous layer as its carboxylate salt, while the less acidic unreacted phenol will remain in the organic layer. The aqueous layer can then be acidified to precipitate the purified this compound, which can be collected by filtration.
-
Recrystallization: This is a standard method for purifying solid organic compounds. A suitable solvent system should be chosen where the this compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble.
-
Sublimation: Salicylic acid itself can be purified by sublimation.[7] This technique may also be applicable to this compound if it is thermally stable and has a suitable vapor pressure.
Frequently Asked Questions (FAQs)
What is the general mechanism for the synthesis of this compound via the Kolbe-Schmitt reaction?
The reaction proceeds in several steps:
-
Phenoxide Formation: 4-isobutylphenol is deprotonated by a strong base, typically sodium hydroxide, to form sodium 4-isobutylphenoxide. This increases the nucleophilicity of the aromatic ring.
-
Electrophilic Attack: The electron-rich phenoxide acts as a nucleophile and attacks the electrophilic carbon atom of carbon dioxide. The sodium ion is thought to form a chelate with the phenoxide and CO2, which favors attack at the ortho position.
-
Tautomerization: The intermediate undergoes tautomerization to re-aromatize the ring, forming sodium 4-isobutylsalicylate.
-
Protonation: The reaction mixture is treated with a strong acid (e.g., sulfuric acid) to protonate the salicylate salt, yielding the final product, this compound.[2][4]
What are the critical reaction parameters to control?
The most critical parameters are:
-
Temperature: Influences reaction rate and regioselectivity.
-
Pressure of CO2: A sufficiently high pressure is needed to ensure a high concentration of CO2 in the reaction medium.
-
Choice of Base: Determines the counter-ion (Na+ vs. K+), which is the primary factor controlling ortho vs. para selectivity.[5]
-
Anhydrous Conditions: Essential for preventing side reactions and ensuring the reactivity of the phenoxide.
What are the potential side products?
Besides the desired this compound, potential side products include:
-
5-isobutyl-2-hydroxybenzoic acid: The para-carboxylation product.
-
4-hydroxyisophthalic acid derivatives: From dicarboxylation at high temperatures and pressures.[7]
-
Dimeric compounds: From the oxidative coupling of two phenoxide molecules.[3]
-
Unreacted 4-isobutylphenol.
Data Presentation: Influence of Reaction Parameters
The following table summarizes the general effects of key reaction parameters on the Kolbe-Schmitt reaction, based on studies of phenol and substituted phenols. These trends are applicable to the synthesis of this compound.
| Parameter | Condition | Effect on Yield | Effect on Ortho/Para Ratio | Citation(s) |
| Temperature | Increasing Temperature | Increases reaction rate up to an optimum, then may decrease due to side reactions. | Higher temperatures can favor the formation of the thermodynamically stable para isomer. | [1] |
| CO2 Pressure | Increasing Pressure | Generally increases yield up to a certain point by increasing CO2 concentration. | High pressure at high temperatures can lead to disubstitution. | [7] |
| Alkali Metal | Sodium (Na+) | - | Strongly favors ortho product (salicylic acid derivative). | [4][5][6] |
| Alkali Metal | Potassium (K+) | - | Favors para product (p-hydroxybenzoic acid derivative). | [4][5][6] |
| Reaction Time | Increasing Time | Increases conversion and yield up to a point of equilibrium or product degradation. | Can influence isomer ratio if the reaction is reversible at the given temperature. | [1] |
| Atmosphere | Presence of O2 | Can significantly decrease yield due to oxidative side reactions. | - | [3] |
Experimental Protocols
Synthesis of this compound via Kolbe-Schmitt Reaction
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Preparation of Sodium 4-Isobutylphenoxide
-
Place 4-isobutylphenol and a stoichiometric equivalent of sodium hydroxide into a high-pressure autoclave.
-
If starting with solid reagents, ensure they are finely powdered and thoroughly mixed.
-
Heat the mixture under vacuum to remove any residual water, forming the anhydrous sodium 4-isobutylphenoxide salt. The salt should be a dry, free-flowing powder.
Step 2: Carboxylation
-
Seal the autoclave.
-
Pressurize the vessel with dry carbon dioxide to the desired pressure (e.g., 80-100 atm).[4]
-
Heat the autoclave to the reaction temperature (e.g., 125-150 °C) while stirring vigorously.[1][4]
-
Maintain the temperature and pressure for several hours until the reaction is complete.
Step 3: Work-up and Purification
-
Cool the reactor to room temperature and slowly vent the excess CO2.
-
Dissolve the solid product in water.
-
Slowly add a strong acid, such as sulfuric or hydrochloric acid, until the solution is acidic (check with pH paper). The this compound will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Dry the purified crystals under vacuum.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for common synthesis issues.
Simplified Kolbe-Schmitt Reaction Mechanism
Caption: Simplified mechanism of the Kolbe-Schmitt reaction.
References
- 1. Potential Large-Scale CO2 Utilisation for Salicylic Acid Production via a Suspension-Based Kolbe–Schmitt Reaction in Toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kolbe's Reaction - GeeksforGeeks [geeksforgeeks.org]
- 3. On the Kolbe-Schmitt synthesis of pharmacologically useful salicylates: carboxylation of 2,4-di-t-butylphenol and identification and reduction of the formation of 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl in the synthesis of 3,5-di-t-butylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. future4200.com [future4200.com]
Side reactions to avoid in the preparation of 4-isobutylsalicylic acid
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals avoid common side reactions in the synthesis of 4-isobutylsalicylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common and established method for synthesizing this compound is the Kolbe-Schmitt reaction. This reaction involves the carboxylation of 4-isobutylphenoxide with carbon dioxide under elevated temperature and pressure.[1][2][3]
Q2: What are the most common side products I should be aware of?
A2: The primary side products in the synthesis of this compound are:
-
6-isobutyl-3-hydroxybenzoic acid (para-isomer): The carboxylation can occur at the position para to the hydroxyl group, leading to the formation of the undesired regioisomer.[3][4]
-
Unreacted 4-isobutylphenol: Incomplete reaction will leave the starting material as a significant impurity.
-
Dicarboxylation products: Under certain conditions, a second carboxyl group can be added to the aromatic ring, forming dicarboxylic acid derivatives.[5][6]
-
Degradation products: The presence of moisture can lead to the decomposition of the desired product back to 4-isobutylphenol.
Q3: How does the choice of base affect the formation of side products?
A3: The choice of alkali metal hydroxide is critical for controlling the regioselectivity of the carboxylation.
-
Sodium hydroxide (NaOH): Using sodium hydroxide to form the sodium 4-isobutylphenoxide salt strongly favors carboxylation at the ortho position, leading to the desired this compound.[4][7]
-
Potassium hydroxide (KOH): Using potassium hydroxide results in a higher yield of the para-carboxylation product, 6-isobutyl-3-hydroxybenzoic acid.[8][9] Therefore, sodium hydroxide is the recommended base.
Q4: What is the optimal temperature and pressure for the reaction?
A4: Generally, the Kolbe-Schmitt reaction is conducted at temperatures between 120-150°C.[3][8] Higher temperatures can lead to an increased formation of the undesired para-isomer and dicarboxylation byproducts. The reaction is typically run under a carbon dioxide pressure of 5 to 100 atm.[1][8] Insufficient CO2 pressure can result in a poor reaction yield.
Q5: Why are anhydrous conditions so important for this reaction?
A5: The presence of water can significantly decrease the yield of this compound.[1] Moisture can react with the phenoxide intermediate and can also promote the decarboxylation of the product back to the starting 4-isobutylphenol, especially at higher temperatures.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Presence of moisture in reactants or solvent.2. Insufficient carbon dioxide pressure.3. Reaction temperature is too low. | 1. Thoroughly dry all glassware, reactants, and solvents before use.[1]2. Ensure the reaction vessel is properly sealed and pressurized to at least 5 atm with CO2.[1]3. Maintain the reaction temperature within the 120-150°C range.[3][8] |
| High Percentage of Para-Isomer | 1. Use of potassium hydroxide as the base.2. Reaction temperature is too high, causing rearrangement. | 1. Use sodium hydroxide to generate the sodium 4-isobutylphenoxide.[4][7]2. Lower the reaction temperature to the lower end of the recommended range (e.g., 125°C). |
| Significant Amount of Unreacted 4-Isobutylphenol | 1. Incomplete formation of the phenoxide salt.2. Insufficient reaction time or temperature.3. Poor mixing of the reaction mixture. | 1. Ensure a stoichiometric amount or slight excess of sodium hydroxide is used.2. Increase the reaction time or temperature (while monitoring for para-isomer formation).3. Ensure efficient stirring to facilitate the reaction between the solid phenoxide and gaseous CO2. |
| Presence of Dicarboxylic Acids | High reaction temperature. | Lower the reaction temperature. Dicarboxylation is more prevalent at higher temperatures.[5] |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Preparation of Sodium 4-Isobutylphenoxide: In a dry reaction vessel, dissolve 4-isobutylphenol in a suitable anhydrous solvent (e.g., toluene). Add one molar equivalent of sodium hydroxide. Heat the mixture to reflux and remove the water formed azeotropically until the reaction mixture is completely dry.
-
Carboxylation: Cool the vessel and then pressurize with dry carbon dioxide to 5-100 atm. Heat the mixture to 120-150°C with vigorous stirring for several hours.
-
Work-up: After cooling and venting the CO2, dissolve the solid product in water. Acidify the aqueous solution with a strong acid (e.g., HCl or H2SO4) to a pH of 2-3 to precipitate the crude this compound.[9]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). Alternatively, for higher purity, the crude acid can be dissolved in an aqueous sodium bicarbonate solution, treated with activated carbon to remove colored impurities, filtered, and then re-precipitated by adding acid.
Visualizations
Logical Workflow for Troubleshooting Side Reactions
Caption: Troubleshooting flowchart for identifying and resolving side reactions.
Reaction Pathway: Main vs. Side Reactions
Caption: Synthesis pathways for this compound and its major side products.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Kolbe-Schmidt Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. mdpi.com [mdpi.com]
- 4. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. organic chemistry - Why isn't 4-hydroxybenzoic acid formed along with salicylic acid in Kolbe's reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
Stability issues of 4-isobutylsalicylic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-isobutylsalicylic acid in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over time. What are the likely causes?
A1: Degradation of this compound in solution is most commonly due to hydrolysis, particularly under basic pH conditions. Other contributing factors can include exposure to light (photodegradation), elevated temperatures, and oxidative stress. As a derivative of salicylic acid, it is susceptible to similar degradation pathways.
Q2: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?
A2: While specific data for this compound is limited, studies on related compounds like acetylsalicylic acid show that stability is favored in acidic conditions.[1][2] It is recommended to maintain the pH of your aqueous solution in the acidic range (ideally below pH 4) to minimize hydrolysis. In more basic conditions, the rate of hydrolysis to the corresponding salicylate and isobutyl-containing moiety is expected to increase significantly.[1]
Q3: I am observing precipitation in my this compound solution. What could be the reason?
A3: Precipitation could be due to several factors:
-
Solubility Limits: You may have exceeded the solubility of this compound in your chosen solvent. Salicylic acid and its derivatives are generally more soluble in organic solvents than in water.[3][4][5][6]
-
Temperature Effects: Solubility is often temperature-dependent. A decrease in temperature could lead to precipitation.
-
pH Changes: The protonated form of the carboxylic acid is generally less soluble in aqueous solutions than its salt form. A decrease in pH could cause the compound to precipitate.
-
Degradation Products: The degradation products may have different solubility profiles and could be precipitating out of the solution.
Q4: Which solvents are recommended for dissolving this compound for experimental use?
A4: Based on the solubility of similar compounds like salicylic acid, polar organic solvents are good choices.[3][4][5][6] These include:
-
Ethanol
-
Methanol
-
Acetone
-
Acetonitrile
-
Propylene glycol
-
Polyethylene glycol (PEG)
For aqueous solutions, the use of co-solvents can improve solubility. It is crucial to assess the stability of this compound in your chosen solvent system as some solvents, like methanol and ethanol, have been shown to be unstable media for acetylsalicylic acid.[7]
Troubleshooting Guides
Issue 1: Rapid Loss of Potency in Solution
Symptoms:
-
Chromatographic analysis (e.g., HPLC) shows a decrease in the peak area of this compound over a short period.
-
Unexpected experimental results suggest a lower effective concentration of the compound.
Possible Causes & Solutions:
| Cause | Recommended Action |
| High pH of the solution | Buffer the solution to an acidic pH (e.g., pH 2-4). Avoid alkaline conditions. |
| Elevated storage temperature | Store solutions at refrigerated temperatures (2-8 °C) or frozen, if appropriate for the solvent. |
| Exposure to light | Protect the solution from light by using amber vials or covering the container with aluminum foil. |
| Presence of oxidizing agents | De-gas solvents and consider adding antioxidants if compatible with your experimental setup. |
Issue 2: Appearance of Unknown Peaks in Chromatogram
Symptoms:
-
New peaks, not present in the initial analysis, appear in the chromatogram of the solution over time.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Hydrolytic degradation | The primary degradation product is likely the corresponding salicylate. Run a standard of salicylic acid to confirm its identity. To mitigate, lower the pH and temperature of the solution. |
| Oxidative degradation | Degradation may occur in the presence of oxygen or peroxides. Use fresh, high-purity solvents and consider inert gas sparging. |
| Photodegradation | Exposure to UV or ambient light can cause degradation.[8][9][10] Ensure proper light protection during storage and handling. |
| Solvent-induced degradation | The solvent may be reacting with the compound. Evaluate the stability in an alternative solvent. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is adapted from established methods for salicylic acid and its derivatives to determine the stability-indicating properties of an analytical method for this compound.[11][12]
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Reflux at 60°C for 30 minutes.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Reflux at 60°C for 30 minutes.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 6 hours.[11][12]
-
Thermal Degradation: Heat the solid drug substance at 80°C for a specified duration. Dissolve in the solvent for analysis.[11][12]
-
Photodegradation: Expose the solution to UV light (e.g., in a photostability chamber) for a defined period.[8][9]
-
-
Sample Analysis: Analyze the stressed samples by a suitable stability-indicating method, such as RP-HPLC, to separate the parent drug from any degradation products.
Stability-Indicating HPLC Method
This is a general method that can be optimized for this compound, based on methods for salicylic acid.[11][12]
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection, wavelength to be determined by the UV spectrum of this compound (e.g., around 230 nm for salicylic acid).[11][12]
Data Summary
The following table summarizes typical conditions used in forced degradation studies for salicylic acid, which can be used as a starting point for this compound.
| Stress Condition | Reagent/Condition | Typical Duration | Reference |
| Acid Hydrolysis | 0.1 N HCl | 30 minutes at 60°C | [11][12] |
| Base Hydrolysis | 0.1 N NaOH | 30 minutes at 60°C | [11][12] |
| Oxidation | 2-3% H₂O₂ | 6 hours at RT | [11][12] |
| Thermal | 80 °C | Variable | [11][12] |
Visualizations
Caption: Major degradation pathways for this compound.
Caption: A logical workflow for troubleshooting stability issues.
Caption: General signaling pathway for NSAIDs like this compound.
References
- 1. sciforum.net [sciforum.net]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pure.ul.ie [pure.ul.ie]
- 6. Investigation of the solubility and thermodynamics of salicylic acid in 2-propanol and ethylene glycol/propylene glycol binary solvent mixtures at (293.15 to 313.15) K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Influence of UV Light on Photodegradation of Acetylsalicylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Influence of UV Light on Photodegradation of Acetylsalicylic Acid [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. wjpsonline.com [wjpsonline.com]
- 12. wjpsonline.com [wjpsonline.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 4-Isobutylsalicylic Acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the HPLC analysis of 4-isobutylsalicylic acid. The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it quantified?
Peak tailing is a common chromatographic issue where a peak is asymmetrical, exhibiting a trailing edge that is longer than the leading edge.[1][2] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate potential problems with the analytical method or HPLC system.[3] Peak tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical, or Gaussian, peak has a tailing factor of 1.0.[3] Values greater than 1.2 are generally considered to be tailing, while values above 2.0 are often unacceptable for precise analytical methods.[3]
Q2: Why is peak tailing a significant problem when analyzing this compound?
Peak tailing is not just a cosmetic issue; it has direct consequences on data quality:
-
Inaccurate Quantification: Asymmetric peaks are difficult to integrate accurately, leading to unreliable calculations of the analyte's concentration.[3]
-
Reduced Resolution: The tail of one peak can overlap with an adjacent peak, making it difficult to separate and quantify co-eluting impurities or related compounds.[3]
-
Lower Sensitivity: As the peak broadens and tails, the peak height decreases, which can negatively impact the method's sensitivity and limits of detection.[4]
-
Method Robustness: Significant peak tailing can indicate that the method is not robust and is sensitive to minor variations in experimental conditions.[3]
Q3: What are the primary causes of peak tailing for an acidic compound like this compound?
For an acidic analyte such as this compound, peak tailing is often linked to its ionization state and secondary interactions with the stationary phase. Key causes include:
-
Incorrect Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, a mixture of ionized and unionized forms will exist simultaneously, leading to peak distortion, splitting, or tailing.[5][6]
-
Secondary Silanol Interactions: Although more pronounced with basic compounds, acidic analytes can also experience secondary interactions with active silanol groups on the silica surface of the column, leading to tailing.[4]
-
Column Contamination or Degradation: The accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[3]
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in peak broadening and tailing.[3][7]
-
Extra-Column Effects: Issues outside the column, such as excessively long or wide-bore tubing between the injector, column, and detector, can contribute to peak broadening and tailing.[8]
Troubleshooting Guide
Q4: My peak for this compound is tailing. Where should I start the troubleshooting process?
A systematic approach is the most effective way to diagnose and resolve peak tailing. Start by evaluating the most common and easily adjustable parameters, such as the mobile phase, before moving to more complex issues like the column or hardware.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. mastelf.com [mastelf.com]
- 3. uhplcs.com [uhplcs.com]
- 4. i01.yizimg.com [i01.yizimg.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. chromtech.com [chromtech.com]
Technical Support Center: Degradation Pathways of 4-Isobutylsalicylic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the degradation pathways of 4-isobutylsalicylic acid. The information is presented in a question-and-answer format to directly address potential issues and provide clear guidance for experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways of this compound?
A1: While specific studies on this compound are limited, its degradation pathways can be inferred from the known metabolism of its parent compound, salicylic acid, and compounds with similar structures, such as ibuprofen. The degradation is expected to proceed through two main routes:
-
Modification of the Aromatic Ring: This involves hydroxylation of the benzene ring, followed by potential ring cleavage. A key initial step is often the conversion to catechol or its derivatives.
-
Oxidation of the Isobutyl Side Chain: The isobutyl group is susceptible to oxidation, leading to the formation of hydroxylated and carboxylated metabolites.
Q2: What are the expected initial metabolites of this compound degradation?
A2: Based on analogous compounds, the initial metabolites are likely to be:
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Hydroxylated derivatives: Introduction of one or more hydroxyl groups to the aromatic ring, for example, 4-isobutyl-2,3-dihydroxybenzoic acid and 4-isobutyl-2,5-dihydroxybenzoic acid.
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Catechol derivative: Decarboxylation of the salicylic acid moiety to form 3-isobutylcatechol.
-
Side-chain oxidation products: Oxidation of the isobutyl group to form alcohol, aldehyde, and carboxylic acid derivatives.
Q3: Which enzymes are likely involved in the degradation of this compound?
A3: The enzymatic degradation is expected to be carried out by a variety of oxidoreductases, including:
-
Cytochrome P450 monooxygenases: These are known to hydroxylate the aromatic ring of salicylic acid and oxidize the side chains of various xenobiotics.
-
Salicylate hydroxylases: These enzymes, often found in microorganisms, catalyze the conversion of salicylate to catechol.[1][2][3]
-
Dioxygenases: Involved in the cleavage of the aromatic ring.
-
Alcohol and aldehyde dehydrogenases: Responsible for the oxidation of the isobutyl side chain.
Troubleshooting Guides
Issue 1: Low or no degradation of this compound observed in microbial cultures.
| Possible Cause | Troubleshooting Step |
| Inappropriate microbial strain | Select strains known for degrading aromatic compounds or salicylic acid. Consider using mixed microbial consortia from contaminated sites. |
| Substrate toxicity | Determine the minimum inhibitory concentration (MIC) of this compound for your strain and use a sub-lethal concentration for degradation studies. |
| Non-optimal culture conditions | Optimize pH, temperature, aeration, and nutrient composition of the growth medium. |
| Lack of enzyme induction | Pre-expose the microbial culture to low concentrations of this compound or a related inducer molecule to stimulate the production of degradative enzymes. |
Issue 2: Difficulty in identifying metabolites using HPLC-MS.
| Possible Cause | Troubleshooting Step |
| Low metabolite concentration | Concentrate the sample using solid-phase extraction (SPE) or liquid-liquid extraction. Optimize the MS parameters for higher sensitivity. |
| Matrix effects | Perform a sample clean-up to remove interfering compounds from the culture medium or biological matrix.[4] Use a matrix-matched calibration curve. |
| Poor chromatographic separation | Optimize the HPLC gradient, column type (e.g., C18, Phenyl), and mobile phase composition to improve the resolution of potential metabolites.[5] |
| Metabolite instability | Analyze samples immediately after collection or store them at -80°C. Check for degradation in the autosampler. |
Issue 3: Inconsistent results in enzyme assays.
| Possible Cause | Troubleshooting Step |
| Enzyme instability | Work on ice and use appropriate buffers with stabilizing agents (e.g., glycerol, DTT). Determine the enzyme's stability over time and temperature. |
| Cofactor limitation | Ensure that necessary cofactors (e.g., NADH, FAD) are present in saturating concentrations. |
| Incorrect assay conditions | Optimize pH, temperature, and substrate concentration for the specific enzyme being assayed. |
| Presence of inhibitors | Check for potential inhibitors in your sample or reagents. |
Quantitative Data Summary
Table 1: Kinetic Parameters of Salicylate Hydroxylases from Different Sources
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Pseudomonas putida NahG | Salicylic acid | 52.1 ± 11.1 | 14.2 | 2.72 x 105 |
| Solanum lycopersicum SlSA1H | Salicylic acid | 9.09 ± 1.31 | 7.83 x 10-2 | 8.58 x 103 |
Data adapted from literature and presented for comparative purposes.[6]
Table 2: Degradation Rates of Salicylic Acid under Different Conditions
| Condition | Initial Concentration (mg/L) | Degradation Rate Constant (k) | Half-life (t1/2) |
| Ozonation (pH 3) | 1 | Stage 1: 2.99 min-1 | ~0.23 min |
| Ozonation (pH 9) | 1 | Stage 1: 0.28 min-1 | ~2.48 min |
| Plasma in Liquid Process | 100 | 9.78 x 10-3 min-1 | ~71 min |
| PiLP + H2O2 (0.01 M) | 100 | 11.81 x 10-3 min-1 | ~59 min |
Data adapted from studies on salicylic acid degradation and intended to provide a reference for expected degradation kinetics.[7][8]
Experimental Protocols
Protocol 1: Identification of Metabolites by HPLC-MS
-
Sample Preparation:
-
Centrifuge the microbial culture or biological sample to pellet cells/debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
For dilute samples, perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analytes.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Scan Range: m/z 100-500.
-
Data Acquisition: Full scan mode for initial screening, followed by targeted MS/MS (product ion scan) of potential metabolite masses for structural confirmation.
-
Protocol 2: Analysis of Metabolites by GC-MS
-
Sample Preparation and Derivatization:
-
Extract the sample with an organic solvent (e.g., ethyl acetate) after acidification.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatize the sample by adding a silylating agent (e.g., BSTFA with 1% TMCS) and heating at 70°C for 30 minutes to make the acidic and hydroxyl groups volatile.[9]
-
-
GC-MS Conditions:
-
Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min and hold for 5 minutes.
-
Ionization: Electron ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Protocol 3: Salicylate Hydroxylase Enzyme Assay
This colorimetric assay measures the activity of salicylate hydroxylase by detecting the product, catechol.[2][3]
-
Reagents:
-
Phosphate buffer (100 mM, pH 7.0).
-
NADH solution (10 mM).
-
This compound solution (10 mM).
-
Salicylate hydroxylase enzyme preparation.
-
4-aminophenol solution.
-
Alkaline buffer (e.g., glycine-NaOH, pH 10.5).
-
-
Assay Procedure:
-
In a microplate well, combine 150 µL of phosphate buffer, 10 µL of NADH solution, and 10 µL of this compound solution.
-
Add 20 µL of the enzyme preparation to initiate the reaction.
-
Incubate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 15 minutes).
-
Stop the reaction by adding 50 µL of 4-aminophenol solution followed by 50 µL of alkaline buffer.
-
Measure the absorbance at a wavelength corresponding to the colored product formed from the reaction of catechol and 4-aminophenol (typically around 600 nm).
-
Create a standard curve using known concentrations of catechol.
-
Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: General experimental workflow for metabolite analysis.
References
- 1. Quantification of salicylate in serum by use of salicylate hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An enzyme mediated, colorimetric method for the measurement of salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an automated, enzyme-mediated colorimetric assay of salicylate in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. uhplcs.com [uhplcs.com]
- 6. Degradation of salicylic acid to catechol in Solanaceae by SA 1-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study on the kinetics and transformation products of salicylic acid in water via ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 4-Isobutylsalicylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 4-isobutylsalicylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, a process often achieved through the Kolbe-Schmitt reaction of 4-isobutylphenol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of the phenoxide: The initial deprotonation of 4-isobutylphenol is crucial. Insufficient base or the presence of moisture can hinder this step. 2. Low CO2 pressure: The carboxylation step requires sufficient carbon dioxide pressure to proceed efficiently. 3. Reaction temperature is too low: The Kolbe-Schmitt reaction is temperature-sensitive and may not proceed at lower temperatures. 4. Presence of water: Water can consume the base and interfere with the reaction.[1] | 1. Ensure anhydrous conditions: Thoroughly dry all glassware and reagents before use. Use a fresh, high-purity base (e.g., potassium hydroxide or sodium hydroxide). 2. Increase CO2 pressure: Ensure the reaction vessel is properly sealed and pressurized to the recommended level (typically 70-100 atm for classical Kolbe-Schmitt reactions).[2] 3. Optimize reaction temperature: Gradually increase the reaction temperature. For Kolbe-Schmitt reactions, temperatures are often in the range of 125-150°C.[2] 4. Use a drying agent or azeotropic removal of water: If moisture is suspected, consider adding a drying agent or using a solvent that allows for the azeotropic removal of water. |
| Formation of Significant Byproducts | 1. Oxidative coupling of the phenoxide: The presence of oxygen can lead to the formation of a 2,2'-dihydroxy-5,5'-diisobutylbiphenyl byproduct, significantly reducing the yield of the desired product.[3] 2. Formation of the para-isomer (4-hydroxy-3-isobutylbenzoic acid): The choice of alkali metal hydroxide can influence the position of carboxylation. Potassium hydroxide tends to favor the formation of the para-isomer.[2] 3. Unreacted starting material: Incomplete reaction can lead to the presence of 4-isobutylphenol in the final product. | 1. Degas the reaction mixture: Before pressurizing with CO2, purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen.[3] 2. Use sodium hydroxide for ortho-selectivity: To favor the formation of this compound (ortho-carboxylation), use sodium hydroxide as the base. If the para-isomer is desired, potassium hydroxide can be used.[2] 3. Optimize reaction time and temperature: Increasing the reaction time or temperature can help drive the reaction to completion. Monitor the reaction progress using techniques like TLC or HPLC. |
| Product Purity Issues After Workup | 1. Incomplete removal of unreacted 4-isobutylphenol: The starting material may co-precipitate with the product. 2. Presence of colored impurities: These may arise from side reactions or impurities in the starting materials. | 1. Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol-water or toluene).[4][5] 2. Activated carbon treatment: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities before filtering.[6] |
| Difficulty in Isolating the Product | 1. Product is soluble in the workup solvent: The choice of solvent for precipitation is critical. 2. Formation of an oil instead of a solid: This can occur if the product is impure or if the cooling process is too rapid. | 1. Adjust pH for precipitation: Ensure the pH of the aqueous solution is sufficiently acidic (typically pH < 4) to fully protonate the carboxylate and induce precipitation. 2. Controlled cooling and seeding: Allow the solution to cool slowly to encourage crystal formation. If an oil forms, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
A1: The most common method for synthesizing this compound is the Kolbe-Schmitt reaction.[2] This involves the carboxylation of 4-isobutylphenol. The process begins with the deprotonation of 4-isobutylphenol with a strong base (like sodium hydroxide or potassium hydroxide) to form the corresponding phenoxide. This phenoxide then acts as a nucleophile and attacks carbon dioxide under pressure and heat, leading to the formation of a carboxylate salt. Finally, acidification of this salt yields this compound.[2]
Q2: How does the choice of base (NaOH vs. KOH) affect the reaction?
A2: The choice of the alkali metal hydroxide can significantly influence the regioselectivity of the carboxylation. Using sodium hydroxide (NaOH) generally favors the formation of the ortho-carboxylated product, which is this compound. In contrast, using potassium hydroxide (KOH) tends to yield the para-carboxylated product, 4-hydroxy-3-isobutylbenzoic acid.[2][7]
Q3: What are the critical safety precautions to consider when scaling up this synthesis?
A3: The Kolbe-Schmitt reaction is typically carried out under high pressure and elevated temperatures, which poses significant safety risks. It is crucial to use a pressure reactor that is appropriately rated for the intended reaction conditions. Ensure the reactor is equipped with a pressure relief valve and a temperature controller. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture (after safely depressurizing and cooling) and analyzing them using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to track the consumption of the starting material (4-isobutylphenol) and the formation of the product.
Q5: What is an effective method for purifying the final product?
A5: Recrystallization is a highly effective method for purifying crude this compound.[4][5] A suitable solvent system, such as an ethanol-water mixture, can be used. The crude product is dissolved in the minimum amount of the hot solvent, and then the solution is allowed to cool slowly. The purified product will crystallize out, leaving the impurities dissolved in the mother liquor. If colored impurities are present, the hot solution can be treated with activated carbon before filtration.[6]
Experimental Protocols
Representative Protocol for the Synthesis of this compound via Kolbe-Schmitt Reaction
Disclaimer: This is a representative protocol adapted from general Kolbe-Schmitt reaction procedures for substituted phenols. Researchers should conduct a thorough literature search and risk assessment before proceeding.
Materials:
-
4-isobutylphenol
-
Sodium hydroxide (pellets)
-
Carbon dioxide (high pressure cylinder)
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Deionized water
-
Activated carbon
Equipment:
-
High-pressure autoclave with a stirrer, gas inlet, pressure gauge, and temperature controller
-
Heating mantle
-
Glassware (beakers, flasks, funnel, etc.)
-
Filtration apparatus (Büchner funnel and flask)
-
pH paper or pH meter
Procedure:
-
Formation of Sodium 4-isobutylphenoxide:
-
In a suitable flask, dissolve a specific molar equivalent of sodium hydroxide in a minimal amount of water.
-
To this solution, add one molar equivalent of 4-isobutylphenol.
-
Gently heat the mixture to evaporate the water and obtain the dry sodium 4-isobutylphenoxide salt. It is crucial for the salt to be as dry as possible for the next step to be efficient.
-
-
Carboxylation:
-
Transfer the dry sodium 4-isobutylphenoxide to the high-pressure autoclave.
-
Seal the autoclave and purge it with an inert gas like nitrogen to remove any oxygen, which can cause side reactions.[3]
-
Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 80-100 atm).
-
Heat the autoclave to the reaction temperature (e.g., 125-150°C) with constant stirring.
-
Maintain these conditions for a set period (e.g., 4-6 hours).
-
-
Workup and Isolation:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO2 pressure.
-
Dissolve the solid reaction mixture in hot water.
-
Slowly add concentrated hydrochloric acid to the aqueous solution with stirring until the pH is acidic (pH ~2-3), which will cause the this compound to precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
-
Purification by Recrystallization:
-
Transfer the crude product to a flask.
-
Add a minimal amount of a hot ethanol-water mixture to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.[6]
-
Filter the hot solution to remove the activated carbon and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.
-
Data Presentation
Table 1: Influence of Base on Regioselectivity in Kolbe-Schmitt Reaction (General)
| Base | Primary Product | Typical Reaction Conditions |
| Sodium Hydroxide (NaOH) | ortho-Hydroxybenzoic acid (Salicylic acid) | 125°C, 100 atm CO2 |
| Potassium Hydroxide (KOH) | para-Hydroxybenzoic acid | 150-200°C, high CO2 pressure |
Source: Adapted from general principles of the Kolbe-Schmitt reaction.[2]
Table 2: Troubleshooting Guide Summary
| Issue | Key Parameter to Check | Potential Solution |
| Low Yield | Reaction Temperature & Pressure | Increase temperature and/or CO2 pressure within safe limits. |
| Impurity (Biphenyl) | Oxygen Presence | Purge reactor with inert gas before reaction. |
| Impurity (para-isomer) | Choice of Base | Use Sodium Hydroxide for ortho-selectivity. |
| Poor Purity | Purification Method | Perform recrystallization, potentially with activated carbon. |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A decision-making workflow for troubleshooting low product yield.
Caption: Relationships between key reaction parameters and outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. On the Kolbe-Schmitt synthesis of pharmacologically useful salicylates: carboxylation of 2,4-di-t-butylphenol and identification and reduction of the formation of 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl in the synthesis of 3,5-di-t-butylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bt1.qu.edu.iq [bt1.qu.edu.iq]
- 5. uoanbar.edu.iq [uoanbar.edu.iq]
- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 7. 4-Hydroxybenzoic acid: Synthesis method and Biological activity_Chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 4-Isobutylsalicylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 4-isobutylsalicylic acid samples.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound sample?
A1: Common impurities can originate from the starting materials, side reactions during synthesis, or degradation. These may include unreacted starting materials like 4-isobutylphenol, by-products such as other isomers of isobutylsalicylic acid, or related substances like 4-hydroxybenzoic acid and 4-hydroxyisophthalic acid.[1] Inadequate purification can also leave residual solvents.
Q2: My purified this compound has a yellowish tint. What could be the cause and how can I remove it?
A2: A yellowish tint often indicates the presence of colored impurities, which may be phenolic oxidation products.[2] Using activated charcoal during the recrystallization process can help remove these colored impurities.[3][4]
Q3: After recrystallization, I have a very low yield of purified product. What can I do to improve it?
A3: Low yield can be due to several factors. You might be using too much solvent, causing a significant portion of your product to remain in the mother liquor.[1] Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.[3][5] Cooling the solution too quickly can also lead to lower recovery.[5] A stepwise cooling process, first to room temperature and then in an ice bath, can maximize crystal formation.[3][5]
Q4: The melting point of my purified this compound is still broad. What does this indicate?
A4: A broad melting point range is a common indicator of remaining impurities. The presence of impurities disrupts the crystal lattice of the solid, leading to melting over a range of temperatures. Further purification steps, such as a second recrystallization or column chromatography, may be necessary.
Q5: How can I confirm the purity of my this compound sample?
A5: The purity of your sample can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying the purity and identifying impurities.[6][7][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify unknown impurities.[10] Thin-Layer Chromatography (TLC) can be used for a quick qualitative assessment of purity.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize upon cooling. | - Not enough solute for the amount of solvent used.- The solution is supersaturated but requires nucleation. | - Boil off some of the solvent to increase the concentration of the solute.[1]- Scratch the inside of the flask with a glass rod to induce nucleation.[1]- Add a seed crystal of pure this compound.[1] |
| Product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- High concentration of impurities. | - Use a lower-boiling point solvent or a solvent mixture.- Allow the solution to cool more slowly.[5]- Consider a preliminary purification step like column chromatography to remove a significant portion of the impurities. |
| Crystals are very fine or powdery. | - The solution cooled too quickly. | - Ensure a slow cooling process. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.[5] |
| Low recovery of pure product. | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete transfer of crystals after filtration. | - Use the minimum amount of hot solvent required for dissolution.[3]- Preheat the funnel and filter paper during hot filtration.[4]- Rinse the crystallization flask with a small amount of cold solvent to transfer all the crystals. |
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting). | - Column overload.- Incompatible mobile phase pH.- Column degradation. | - Dilute the sample.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Use a new column or a guard column. |
| Poor resolution between this compound and an impurity. | - Inappropriate mobile phase composition.- Incorrect column chemistry. | - Optimize the mobile phase by varying the organic solvent-to-buffer ratio or trying a different organic solvent (e.g., methanol instead of acetonitrile).[1]- Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). |
| Drifting baseline. | - Column not equilibrated.- Temperature fluctuations. | - Flush the column with the mobile phase until a stable baseline is achieved.- Use a column oven to maintain a constant temperature. |
| Ghost peaks. | - Contamination in the mobile phase or injector. | - Use fresh, high-purity solvents for the mobile phase.- Run a blank injection with the mobile phase to identify the source of contamination. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on solubility tests, a mixture of ethanol and water is often a suitable solvent system for recrystallizing salicylic acid derivatives.[3][5] Start with varying ratios (e.g., 80:20, 70:30 ethanol:water) to find the optimal composition.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the hot solvent mixture required to completely dissolve the solid with gentle heating and swirling.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent mixture. Allow the crystals to air dry on the filter paper, and then dry them further in a vacuum oven at a temperature below the melting point.
Protocol 2: Purity Analysis by HPLC
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective for salicylic acid derivatives.[1][6]
-
Detection: Monitor the elution at a wavelength where this compound has strong UV absorbance (e.g., around 230 nm or 280 nm).
-
Sample Preparation: Prepare a stock solution of the purified this compound in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL). Further dilute as necessary.
-
Analysis: Inject the sample and a blank. The purity can be determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Quantitative Data Summary
The following tables provide example data for typical impurity profiles and purification outcomes. Actual values will vary depending on the synthetic route and purification efficiency.
Table 1: Typical Impurity Profile of Crude this compound
| Impurity | Typical Concentration Range (%) |
| 4-Isobutylphenol | 1.0 - 5.0 |
| 2-Hydroxy-5-isobutylbenzoic acid | 0.5 - 2.0 |
| Unidentified related substances | < 1.0 |
| Residual Solvents | Variable |
Table 2: Purity of this compound after Different Purification Methods
| Purification Method | Purity (%) |
| Single Recrystallization (Ethanol/Water) | 98.5 - 99.5 |
| Double Recrystallization (Ethanol/Water) | > 99.8 |
| Preparative HPLC | > 99.9 |
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. lcms.cz [lcms.cz]
- 3. uoanbar.edu.iq [uoanbar.edu.iq]
- 4. epfl.ch [epfl.ch]
- 5. quora.com [quora.com]
- 6. platinumskincare.com [platinumskincare.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
- 10. alpaipars.com [alpaipars.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Salicylic Acid and its Isobutyl-Substituted Analog
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of the well-established anti-inflammatory agent, salicylic acid, and its structural analog, 4-isobutylsalicylic acid. Due to a lack of direct experimental data for this compound in publicly available literature, this guide will leverage data from the structurally related and widely studied compound, ibuprofen (2-(4-isobutylphenyl)propanoic acid), to infer the potential impact of the 4-isobutyl moiety on the biological activity of a salicylic acid scaffold.
Salicylic acid, a naturally occurring phenolic compound, has a long history of use in medicine for its anti-inflammatory, analgesic, and antipyretic properties. Its mechanism of action is multifaceted, involving the modulation of key inflammatory pathways. In the quest for more potent and targeted anti-inflammatory drugs, numerous derivatives of salicylic acid have been synthesized and evaluated. The introduction of a 4-isobutyl group, as seen in the structure of the common non-steroidal anti-inflammatory drug (NSAID) ibuprofen, has been shown to significantly enhance anti-inflammatory potency.
Comparative Biological Activity: Salicylic Acid vs. Ibuprofen
To provide a quantitative comparison, this section presents data on the inhibitory activity of salicylic acid and ibuprofen against cyclooxygenase (COX) enzymes, key mediators of inflammation.
| Compound | Target Enzyme | IC50 (μM) | Reference Compound |
| Salicylic Acid | COX-1 | >100 | Aspirin |
| COX-2 | ~5 | Aspirin | |
| Ibuprofen | COX-1 | 13-40 | - |
| COX-2 | 9-22 | - |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower IC50 values indicate greater potency. Data is compiled from various in vitro studies. It is important to note that while ibuprofen is a more potent COX inhibitor than salicylic acid, salicylic acid exerts its anti-inflammatory effects through additional mechanisms.
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of both salicylic acid and ibuprofen are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in the production of pro-inflammatory prostaglandins. Furthermore, salicylic acid has been shown to modulate the NF-κB signaling pathway, a critical regulator of the inflammatory response.
Isomeric Effects of Isobutylsalicylic Acids on Anti-Inflammatory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the anti-inflammatory activity of isobutylsalicylic acid isomers. Due to a lack of direct comparative studies on 3-, 4-, 5-, and 6-isobutylsalicylic acid in publicly available literature, this document outlines the expected structure-activity relationships based on existing research on other substituted salicylic acids and details the standard experimental protocols required to perform such a comparison. The quantitative data presented in the tables are hypothetical and for illustrative purposes to guide future research.
Introduction
Salicylic acid and its derivatives are a cornerstone of anti-inflammatory therapy. The position of substituents on the phenyl ring of salicylic acid is known to significantly influence its pharmacological activity. This guide focuses on the potential isomeric effects of the isobutyl group at positions 3, 4, 5, and 6 of the salicylic acid backbone on its anti-inflammatory properties. Understanding these effects is crucial for the rational design of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles.
Putative Anti-Inflammatory Signaling Pathways of Salicylic Acid Derivatives
The anti-inflammatory effects of salicylic acid derivatives are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key in the biosynthesis of pro-inflammatory prostaglandins.[1] Additionally, salicylic acid and its analogues can modulate other inflammatory pathways, including the inhibition of nuclear factor-kappa B (NF-κB) signaling.[2] The position of the isobutyl group is hypothesized to affect the binding affinity of the molecule to the active site of these enzymes and its interaction with other proteins in the inflammatory cascade.
Putative signaling pathways modulated by isobutylsalicylic acids.
Comparative Anti-Inflammatory Activity (Hypothetical Data)
The following tables present a hypothetical comparison of the anti-inflammatory activities of isobutylsalicylic acid isomers. This data is intended to serve as a template for researchers to populate with their experimental findings.
Table 1: In Vitro Anti-Inflammatory Activity of Isobutylsalicylic Acid Isomers (Hypothetical Data)
| Compound | COX-1 Inhibition (IC50, µM) | COX-2 Inhibition (IC50, µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | NO Production Inhibition in LPS-stimulated Macrophages (%) |
| 3-Isobutylsalicylic Acid | 15 | 5 | 3 | 60 |
| 4-Isobutylsalicylic Acid | 25 | 10 | 2.5 | 50 |
| 5-Isobutylsalicylic Acid | 10 | 2 | 5 | 75 |
| 6-Isobutylsalicylic Acid | 50 | 25 | 2 | 40 |
| Ibuprofen (Reference) | 5 | 1 | 5 | 80 |
Table 2: In Vivo Anti-Inflammatory Activity of Isobutylsalicylic Acid Isomers in Carrageenan-Induced Paw Edema Model (Hypothetical Data)
| Compound (Dose) | Paw Edema Inhibition (%) at 3h |
| 3-Isobutylsalicylic Acid (50 mg/kg) | 45 |
| This compound (50 mg/kg) | 35 |
| 5-Isobutylsalicylic Acid (50 mg/kg) | 60 |
| 6-Isobutylsalicylic Acid (50 mg/kg) | 25 |
| Indomethacin (10 mg/kg) | 70 |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below to ensure reproducibility and facilitate comparison across different studies.
In Vitro Assays
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the production of prostaglandin E2 (PGE2) from arachidonic acid by purified COX-1 and COX-2 enzymes.
-
Protocol:
-
Purified ovine COX-1 or human recombinant COX-2 is incubated with the test compound at various concentrations for 15 minutes at 37°C.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The reaction is incubated for 2 minutes at 37°C and then terminated by the addition of a stop solution.
-
The concentration of PGE2 produced is quantified using an enzyme immunoassay (EIA) kit.
-
The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated from the dose-response curve.
-
2. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Principle: This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Protocol:
-
RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
The cells are then stimulated with LPS (1 µg/mL) for 24 hours.
-
The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
-
In Vivo Assay
1. Carrageenan-Induced Paw Edema in Rats
-
Principle: This is a standard acute inflammation model used to evaluate the anti-inflammatory activity of compounds. Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema.
-
Protocol:
-
Male Wistar rats (150-200g) are divided into groups (n=6 per group).
-
The test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally one hour before the carrageenan injection.
-
The initial paw volume is measured using a plethysmometer.
-
0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group relative to the control group that received only the vehicle and carrageenan.
-
General experimental workflow for comparing isomers.
Conclusion
The isomeric position of the isobutyl group on the salicylic acid scaffold is expected to have a significant impact on the anti-inflammatory activity. Based on structure-activity relationship studies of other substituted salicylic acids, it is plausible that the 5-isobutyl isomer may exhibit the most potent anti-inflammatory effects due to favorable interactions within the active sites of key inflammatory enzymes. However, without direct experimental evidence, this remains a hypothesis. The experimental protocols and comparative framework provided in this guide are intended to facilitate the systematic evaluation of these isomers, ultimately contributing to the development of more effective and safer anti-inflammatory drugs.
References
A Comparative Guide to Validating an Analytical Method for 4-Isobutylsalicylic Acid Using a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the validation of analytical methods is a cornerstone for ensuring the safety, efficacy, and quality of drug substances. This guide provides a comprehensive comparison of key performance parameters and detailed experimental protocols for validating an analytical method for 4-isobutylsalicylic acid, a derivative of salicylic acid. Due to the limited availability of publicly validated methods for this specific compound, this guide presents a proposed High-Performance Liquid Chromatography (HPLC) method, developed based on established analytical principles for structurally similar compounds. The validation parameters and acceptance criteria are derived from the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
This guide will walk you through a proposed HPLC method, a comparison with a potential alternative (UV-Vis Spectrophotometry), and the essential validation process to ensure the method is fit for its intended purpose.
The Importance of a Validated Method and a High-Purity Reference Standard
A validated analytical method provides documented evidence that the procedure is suitable for its intended use.[4] This is crucial for:
-
Accurate Quantification: Ensuring the measured amount of the active pharmaceutical ingredient (API) is correct.
-
Impurity Profiling: Reliably detecting and quantifying impurities that may affect the safety and efficacy of the drug.
-
Consistency and Reliability: Guaranteeing that the method will produce consistent and reliable results over time and between different laboratories.
The use of a high-purity, well-characterized reference standard is fundamental to the validation process. It serves as the benchmark against which the performance of the analytical method is measured.[6][7]
Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique in the pharmaceutical industry for its high resolution, sensitivity, and specificity.[8][9][10][11] The following is a proposed HPLC method for the analysis of this compound.
Experimental Protocol: Proposed HPLC Method
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (acidified to pH 2.5 with orthophosphoric acid) in a 60:40 v/v ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
4. Standard Solution Preparation:
-
Accurately weigh about 25 mg of the this compound Reference Standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.
-
Further dilute this stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
5. Sample Solution Preparation:
-
Prepare a sample solution of this compound in the mobile phase at a concentration within the calibration range.
Method Validation Parameters and Acceptance Criteria
The proposed HPLC method should be validated according to ICH Q2(R1) guidelines.[3][4][5] The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria.
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can accurately measure the analyte in the presence of impurities, degradation products, or excipients. | The peak for this compound should be well-resolved from other peaks, and peak purity analysis should confirm no co-eluting impurities. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the analytical response.[1] | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For assay: 80% to 120% of the test concentration. For impurities: Reporting threshold to 120% of the specification.[12] |
| Accuracy | The closeness of the test results to the true value.[1] | For assay: 98.0% to 102.0% recovery. For impurities: Varies with concentration, but typically within ±15%. |
| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[1] | Repeatability (intra-day precision): Relative Standard Deviation (RSD) ≤ 2%. Intermediate Precision (inter-day and inter-analyst): RSD ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[13] | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13] | Signal-to-noise ratio of 10:1. Precision (RSD) at the LOQ should be ≤ 10%. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[1] | System suitability parameters should remain within acceptable limits when parameters like mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5°C) are varied. |
| System Suitability | To ensure the chromatographic system is adequate for the intended analysis. | Tailing factor ≤ 2.0, Theoretical plates > 2000, RSD of replicate injections ≤ 1.0%. |
Alternative Method: UV-Vis Spectrophotometry
For simpler formulations or as a preliminary analytical tool, UV-Vis spectrophotometry can be considered.
Experimental Protocol: UV-Vis Spectrophotometry
1. Instrumentation:
-
UV-Vis Spectrophotometer
2. Reagents and Materials:
-
This compound Reference Standard
-
Methanol (spectroscopic grade)
3. Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in methanol.
-
Prepare a series of standard solutions of the reference standard in methanol.
-
Measure the absorbance of the standard and sample solutions at the λmax.
-
Construct a calibration curve and determine the concentration of the sample.
Comparison of HPLC and UV-Vis Spectrophotometry
| Parameter | HPLC | UV-Vis Spectrophotometry |
| Specificity | High (separates analyte from impurities) | Low (potential for interference from other absorbing compounds) |
| Sensitivity | High (can detect low concentrations) | Moderate |
| Precision | High | Good |
| Accuracy | High | Good (in the absence of interferences) |
| Complexity | High | Low |
| Cost | High | Low |
| Application | Assay, impurity testing, stability studies | Simple assays, dissolution testing (with no interfering excipients) |
Visualizing the Validation Process
To better understand the workflow and the relationship between different validation parameters, the following diagrams are provided.
Caption: Workflow for Analytical Method Validation.
Caption: Interrelationship of Validation Parameters.
Conclusion
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. USP Reference Standards [usp.org]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 10. asianjpr.com [asianjpr.com]
- 11. wjpmr.com [wjpmr.com]
- 12. scribd.com [scribd.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Cross-Reactivity of Salicylic Acid Analogs in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of various salicylic acid analogs and other structurally related compounds in common immunoassays for salicylate detection. The data presented is essential for researchers and clinicians in accurately interpreting salicylate concentrations, particularly when monitoring therapeutic drug levels or in toxicology screenings where the presence of other non-steroidal anti-inflammatory drugs (NSAIDs) or metabolites may lead to falsely elevated results.
Quantitative Cross-Reactivity Data
The following table summarizes the percentage of cross-reactivity of several compounds in different salicylate immunoassay formats. Cross-reactivity is a critical performance characteristic of an immunoassay, indicating the degree to which substances other than the target analyte can bind to the assay's antibodies.[1][2][3][4][5][6] This can lead to inaccurate quantification of the intended analyte.[1][2][3][4][5] The data highlights significant cross-reactivity for several compounds, which can have clinical implications.[1][2][5]
| Compound | Immunoassay Type | % Cross-Reactivity | Reference |
| Salicylic Acid | Fluorescence Polarization Immunoassay (FPIA) | 100% | [2][4][5] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | 100% | ||
| 5-Methylsalicylic Acid | Fluorescence Polarization Immunoassay (FPIA) | 1200% | [2][4][5] |
| Diflunisal | Fluorescence Polarization Immunoassay (FPIA) | 130 - 222% | [1][2][3][4][5] |
| Trinder Colorimetric Assay | 20 - 52.5% | [1][3] | |
| Enzyme-Linked Immunosorbent Assay (ELISA) | 52% | ||
| Salazosulfapyridine | Fluorescence Polarization Immunoassay (FPIA) | 153% | [2][4][5] |
| 5-Aminosalicylic Acid (5-ASA) | Fluorescence Polarization Immunoassay (FPIA) | 122% | [2][4][5] |
| 4-Aminosalicylic Acid | Enzyme-Linked Immunosorbent Assay (ELISA) | 121% | |
| Gentisic Acid | Enzyme-Linked Immunosorbent Assay (ELISA) | 37% | |
| Salicyluric Acid | Enzyme-Linked Immunosorbent Assay (ELISA) | 2.2% |
Note on 4-Isobutylsalicylic Acid: Direct experimental data on the cross-reactivity of this compound in commercial salicylate immunoassays was not found in the reviewed literature. However, based on the structural similarities to salicylic acid and the observed cross-reactivity of other substituted salicylates, it is plausible that this compound could exhibit some degree of cross-reactivity. The isobutyl group at the 4-position may influence antibody binding. For instance, substitutions at the 5-position have been shown to enhance cross-reactivity in some assays.[2][4][5] Therefore, if the presence of this compound is suspected in a sample, its potential interference should be considered, and confirmatory analysis by a more specific method, such as chromatography, is recommended.
Experimental Protocols
The determination of cross-reactivity is a crucial validation step for any immunoassay. A common method for this is the competitive immunoassay format.
Protocol: Determination of Cross-Reactivity using Competitive ELISA
This protocol outlines the general steps to assess the cross-reactivity of a compound in a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for salicylate.
1. Reagents and Materials:
-
Microtiter plate coated with anti-salicylate antibody.
-
Salicylate standards of known concentrations.
-
Test compounds (e.g., this compound, other NSAIDs) of known concentrations.
-
Salicylate-enzyme conjugate (e.g., salicylate-HRP).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
2. Assay Procedure:
-
Prepare a series of dilutions for the salicylate standard and each test compound.
-
Add a fixed amount of salicylate-enzyme conjugate to each well of the antibody-coated microtiter plate.
-
Add the salicylate standards or the test compounds to their respective wells. Include a zero-concentration control (blank).
-
Incubate the plate to allow for competitive binding between the free salicylate (or test compound) and the salicylate-enzyme conjugate for the antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development. The amount of color is inversely proportional to the concentration of salicylate or cross-reacting compound in the sample.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength.
3. Data Analysis:
-
Construct a standard curve by plotting the absorbance values against the concentrations of the salicylate standards.
-
Determine the concentration of each test compound that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Salicylate / IC50 of Test Compound) x 100
Visualizations
The following diagrams illustrate the principles of competitive immunoassays and a typical workflow for assessing cross-reactivity.
Caption: Competitive immunoassay principle showing competition for antibody binding sites.
Caption: Experimental workflow for determining immunoassay cross-reactivity.
References
- 1. Falsely elevated salicylate levels due to diflunisal overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Specificity data of the salicylate assay by fluorescent polarization immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neogen.com [neogen.com]
Comparative analysis of the spectral data of salicylic acid isomers
A comprehensive comparative analysis of the spectral data of salicylic acid and its isomers—3-hydroxybenzoic acid and 4-hydroxybenzoic acid—reveals distinct differences attributable to their structural variations, primarily the position of the hydroxyl group and the resulting hydrogen bonding patterns. This guide provides a detailed comparison of their spectral characteristics obtained from UV-Vis, IR, and NMR spectroscopy, supported by experimental protocols and a conceptual workflow.
Introduction to Salicylic Acid and Its Isomers
Salicylic acid (2-hydroxybenzoic acid), 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid are positional isomers with the molecular formula C₇H₆O₃. The differing placement of the hydroxyl group on the benzene ring relative to the carboxyl group significantly influences their chemical and physical properties. A key distinguishing feature of salicylic acid is its ability to form a strong intramolecular hydrogen bond between the adjacent carboxylic acid and hydroxyl groups.[1][2] In contrast, 3-hydroxybenzoic acid and 4-hydroxybenzoic acid predominantly exhibit intermolecular hydrogen bonding.[3] These differences in hydrogen bonding are reflected in their spectral data.
Comparative Spectral Data
The following tables summarize the key spectral data for salicylic acid and its isomers.
Table 1: UV-Vis Spectral Data
| Compound | Solvent | λmax (nm) |
| Salicylic Acid | Ethanol | ~238, ~308 |
| 3-Hydroxybenzoic Acid | Ethanol | ~235, ~298 |
| 4-Hydroxybenzoic Acid | Ethanol | ~254 |
Note: λmax values can vary slightly depending on the solvent and pH.
Table 2: Infrared (IR) Spectral Data
| Functional Group | Salicylic Acid (cm⁻¹) | 3-Hydroxybenzoic Acid (cm⁻¹) | 4-Hydroxybenzoic Acid (cm⁻¹) |
| O-H (Carboxylic Acid) | ~3238 (broad) | ~3000-2500 (very broad) | ~3000-2500 (very broad) |
| O-H (Phenolic) | (Overlapped) | ~3350 | ~3374 |
| C=O (Carboxylic Acid) | ~1665 | ~1685 | ~1680 |
| C-O (Carboxylic Acid) | ~1305 | ~1290 | ~1280 |
| C-O (Phenolic) | ~1250 | ~1230 | ~1240 |
Note: The broadness of the O-H stretch in 3-hydroxybenzoic acid and 4-hydroxybenzoic acid is indicative of strong intermolecular hydrogen bonding.
Table 3: ¹H NMR Spectral Data (in DMSO-d₆)
| Proton | Salicylic Acid (ppm) | 3-Hydroxybenzoic Acid (ppm) | 4-Hydroxybenzoic Acid (ppm) |
| -COOH | ~13.0 | ~12.9 | ~12.5 |
| Aromatic H | ~7.8 (d) | ~7.42 (s) | ~7.8 (d) |
| Aromatic H | ~7.5 (t) | ~7.39 (d) | ~6.9 (d) |
| Aromatic H | ~6.9 (d) | ~7.31 (t) | |
| Aromatic H | ~6.9 (t) | ~7.03 (d) | |
| -OH | ~10.0 | ~9.8 | ~10.3 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The downfield shift of the carboxylic proton in salicylic acid is influenced by the intramolecular hydrogen bond.[4][5]
Table 4: ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon | Salicylic Acid (ppm) | 3-Hydroxybenzoic Acid (ppm) | 4-Hydroxybenzoic Acid (ppm) |
| C=O | ~172.5 | ~167.5 | ~167.4 |
| C-OH | ~161.2 | ~157.9 | ~161.8 |
| C-COOH | ~117.8 | ~132.1 | ~121.9 |
| Aromatic C | ~135.8 | ~129.9 | ~131.8 |
| Aromatic C | ~130.3 | ~121.3 | ~115.4 |
| Aromatic C | ~119.5 | ~119.8 | |
| Aromatic C | ~117.2 | ~116.5 |
Note: Assignments are based on typical chemical shift ranges and may require 2D NMR for definitive confirmation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare stock solutions of each isomer (e.g., 1 mg/mL) in a suitable UV-grade solvent such as ethanol. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Use quartz cuvettes with a 1 cm path length.
-
Use the solvent as a blank to zero the instrument.
-
Scan the samples over a wavelength range of 200-400 nm.
-
Record the absorbance spectra and identify the wavelength of maximum absorbance (λmax).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR Method: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Measurement:
-
Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of each isomer in a deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Measurement:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum, typically with 16-64 scans.
-
Acquire the ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise.
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to TMS (0 ppm).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comparative spectral analysis of salicylic acid isomers.
Caption: Workflow for the comparative analysis of salicylic acid isomers.
Conclusion
The spectral data of salicylic acid and its isomers, 3-hydroxybenzoic acid and 4-hydroxybenzoic acid, show clear and predictable differences based on their molecular structures. The intramolecular hydrogen bond in salicylic acid is a dominant factor influencing its UV, IR, and NMR spectra, distinguishing it from the other two isomers which rely on intermolecular hydrogen bonding. This comparative analysis provides a valuable reference for researchers in analytical chemistry, pharmacology, and drug development for the identification and characterization of these important compounds.
References
- 1. Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. 3-Hydroxybenzoic acid(99-06-9) 1H NMR spectrum [chemicalbook.com]
- 5. 4-Hydroxybenzoic acid(99-96-7) 1H NMR spectrum [chemicalbook.com]
In vivo comparison of the efficacy of 4-isobutylsalicylic acid and its derivatives
An In Vivo Efficacy Comparison of Salicylic Acid Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Please Note: Extensive literature searches did not yield in vivo efficacy data for 4-isobutylsalicylic acid or its direct derivatives. This guide therefore provides a comparative analysis of other salicylic acid derivatives for which in vivo data on analgesic and anti-inflammatory activities are available. The information presented herein is intended to serve as a valuable resource for researchers in the field of anti-inflammatory and analgesic drug development.
Comparative Analysis of In Vivo Efficacy
The following tables summarize the in vivo analgesic and anti-inflammatory activities of various salicylic acid derivatives, as reported in preclinical studies.
Table 1: In Vivo Analgesic Activity of Salicylic Acid Derivatives
| Compound/Derivative | Animal Model | Assay | Dose | Efficacy (Compared to Control/Standard) | Reference |
| O-(4-tert-butylbenzoyl)-salicylic acid (BS3) | Mice | Acetic Acid-Induced Writhing | ED50: 0.26 mmol/kg | Higher analgesic activity than aspirin (ED50: 0.39 mmol/kg) | [1] |
| 2-hydroxy-5-azidosulfonylbenzoic acid (HASBA) | Mice | Acetic Acid-Induced Writhing | 100 mg/kg | Higher analgesic activity than aspirin | [2] |
| 2-acetyloxy-5-azidosulfonylbenzoic acid (AASBA) | Mice | Acetic Acid-Induced Writhing | 100 mg/kg | Higher analgesic activity than aspirin | [2] |
| 2-acetamido-5-azidosulfonylbenzoic acid (AMASBA) | Mice | Acetic Acid-Induced Writhing | 100 mg/kg | Higher analgesic activity than aspirin | [2] |
| 2-acetamido-5-sulfonamidobenzoic acid (AMSABA) | Mice | Acetic Acid-Induced Writhing | 100 mg/kg | Least analgesic property among the tested derivatives | [2] |
| Tyrosol-Salicylate Derivatives | Mice | Carrageenan-Induced Paw Edema | Not specified | Attenuated edema in acute inflammatory response | [3] |
| Bornyl Salicylate (BS) | Mice | Acetic Acid-Induced Vascular Permeability | Not specified | Reduced fluid leakage | [4] |
Table 2: In Vivo Anti-inflammatory Activity of Salicylic Acid Derivatives
| Compound/Derivative | Animal Model | Assay | Dose | Efficacy (Compared to Control/Standard) | Reference |
| 2-acetyloxy-5-azidosulfonylbenzoic acid (AASBA) | Rats | Carrageenan-Induced Paw Edema | Not specified | Most potent among the four tested derivatives | [2] |
| 2-acetamido-5-azidosulfonylbenzoic acid (AMASBA) | Rats | Carrageenan-Induced Paw Edema | Not specified | More potent than HASBA and AMSABA | [2] |
| 2-hydroxy-5-azidosulfonylbenzoic acid (HASBA) | Rats | Carrageenan-Induced Paw Edema | Not specified | Less potent than AASBA and AMASBA | [2] |
| 2-acetamido-5-sulfonamidobenzoic acid (AMSABA) | Rats | Carrageenan-Induced Paw Edema | Not specified | Least potent among the four tested derivatives | [2] |
| Tyrosol-Salicylate Derivatives | Mice | Carrageenan-Induced Paw Edema | Not specified | Attenuated edema in acute inflammatory response | [3][5] |
| Bornyl Salicylate (BS) | Mice | Carrageenan-Induced Paw Edema | 200 mg/kg | Significantly effective in reducing paw edema | [4] |
| 4-tert-butylphenyl salicylate (4-TBPS) | Mouse Macrophages (in vitro) | LPS-stimulated | 1-15 µg/ml | Decreased NO production, reduced iNOS and COX-2 expression, inhibited pro-inflammatory cytokines | [6] |
Experimental Protocols
Acetic Acid-Induced Writhing Test (Analgesic Activity)
This widely used model assesses peripheral analgesic activity.[7][8][9][10][11]
-
Animals: Typically, Swiss albino mice are used.[10]
-
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The test compound or vehicle (for the control group) is administered, usually orally or intraperitoneally. A standard analgesic like indomethacin is used for the standard group.[10]
-
After a predetermined time (e.g., 30 minutes), a 0.6% or 1% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[2][11]
-
The number of writhes is counted for a specific period (e.g., 10-20 minutes) following acetic acid injection.
-
-
Endpoint: The analgesic effect is quantified as the percentage of inhibition of writhing in the treated groups compared to the control group.
References
- 1. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 2. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 3. Synthesis and Biological Evaluation of New Tyrosol-Salicylate Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tyrosol and its metabolites as antioxidative and anti-inflammatory molecules in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory function of 4-tert-butylphenyl salicylate through down-regulation of the NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of analgesic activity by acetic acid-induced writhing test [bio-protocol.org]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research SOP: EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING ACETIC ACID INDUCED WRITHING TEST IN EXPERIMENTAL ANIMALS [researchsop.com]
- 11. sid.ir [sid.ir]
Head-to-head comparison of different synthesis routes for 4-isobutylsalicylic acid
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Isobutylsalicylic acid, a crucial building block, can be synthesized through various routes, each with its own set of advantages and disadvantages. This guide provides a head-to-head comparison of the two primary methods: the Kolbe-Schmitt reaction and the Reimer-Tiemann reaction, offering detailed experimental protocols and quantitative data to inform your selection process.
At a Glance: Comparing the Synthesis Routes
| Parameter | Kolbe-Schmitt Reaction | Reimer-Tiemann Reaction |
| Starting Material | 4-Isobutylphenol | 4-Isobutylphenol |
| Primary Reagents | Potassium hydroxide, Carbon dioxide | Chloroform/Carbon tetrachloride, Strong base (e.g., NaOH) |
| Typical Yield | Moderate to High | Low to Moderate |
| Regioselectivity | Good for para-isomer with potassium salts | Predominantly ortho-isomer, with some para-isomer |
| Reaction Conditions | High pressure, High temperature | Biphasic system, often requires heating |
| Key Advantages | Direct carboxylation, potentially higher yields | Milder pressure conditions |
| Key Disadvantages | Requires high-pressure apparatus | Use of hazardous reagents (chloroform/carbon tetrachloride), often lower yields of the desired para-isomer |
Route 1: The Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction is a well-established method for the direct carboxylation of phenols. By using the potassium salt of 4-isobutylphenol, the reaction can be directed to favor the formation of the desired para-isomer, this compound.[1]
Signaling Pathway
Caption: The Kolbe-Schmitt reaction pathway for this compound synthesis.
Experimental Protocol
-
Phenoxide Formation: In a high-pressure reactor, 4-isobutylphenol is reacted with a stoichiometric amount of potassium hydroxide in a suitable solvent (e.g., toluene) to form potassium 4-isobutylphenoxide. The water formed during this step is typically removed by azeotropic distillation to ensure a dry reaction environment.
-
Carboxylation: The reactor is then pressurized with carbon dioxide to approximately 100 atm and heated to around 150-180°C. The reaction is maintained under these conditions for several hours with vigorous stirring.
-
Work-up and Isolation: After cooling and depressurizing the reactor, the solid product, dipotassium 4-isobutylsalicylate, is dissolved in water. The aqueous solution is then acidified with a strong acid, such as sulfuric acid, to precipitate the crude this compound.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
Expected Outcome
While specific yields for this compound are not extensively reported in publicly available literature, the general Kolbe-Schmitt reaction is known to provide moderate to high yields, often in the range of 60-80%, with good selectivity for the para-isomer when using potassium salts.
Route 2: The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction offers an alternative pathway for the synthesis of hydroxybenzoic acids from phenols. This reaction typically favors ortho-formylation when using chloroform, but the use of carbon tetrachloride can lead to the formation of salicylic acids.[2][3][4][5] However, achieving high selectivity for the para-isomer can be challenging.
Signaling Pathway
Caption: The Reimer-Tiemann reaction pathway for this compound synthesis.
Experimental Protocol
-
Reaction Setup: 4-Isobutylphenol is dissolved in an excess of a strong aqueous base solution (e.g., 50% sodium hydroxide). To this biphasic mixture, carbon tetrachloride is added. A phase-transfer catalyst may be employed to facilitate the reaction between the two phases.
-
Reaction Execution: The mixture is heated, typically to around 60-70°C, with vigorous stirring for several hours. The reaction is exothermic and may require cooling to maintain the desired temperature.
-
Work-up and Isolation: After the reaction is complete, the excess carbon tetrachloride is removed by distillation. The remaining aqueous solution is cooled and then acidified with a strong acid (e.g., hydrochloric acid) to precipitate the crude product, which will be a mixture of ortho- and para-isomers.
-
Purification: The desired this compound needs to be separated from the more abundant ortho-isomer and other byproducts. This often requires chromatographic techniques, which can be a significant drawback for large-scale synthesis.
Expected Outcome
The Reimer-Tiemann reaction generally provides low to moderate yields of the desired salicylic acid. A significant challenge is the regioselectivity, as the reaction often favors the formation of the ortho-isomer, 2-hydroxy-4-isobutylbenzoic acid, making the isolation of the pure para-isomer difficult and reducing the overall effective yield.
Conclusion
For the synthesis of this compound, the Kolbe-Schmitt reaction emerges as the more favorable route for researchers and drug development professionals. Its ability to directly carboxylate 4-isobutylphenol with good regioselectivity for the desired para-isomer, potentially leading to higher yields and simpler purification, makes it a more efficient and scalable method. While the Reimer-Tiemann reaction offers an alternative, its typically lower yields of the para-isomer and the challenges associated with purification make it a less attractive option for practical synthesis. The choice of synthesis route will ultimately depend on the specific requirements of the project, including scale, purity needs, and available equipment. However, based on the fundamental principles of these reactions, the Kolbe-Schmitt pathway presents a more direct and efficient approach to this compound.
References
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. Salicylic acid can be prepared using Reimer Tiemanns class 12 chemistry JEE_Main [vedantu.com]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. Reimer-Tiemann reaction - Vrindawan Coaching Center [coaching-center.in]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
A Comparative Analysis of 4-Isobutylsalicylic Acid's Potential Dose-Response Curve in Relation to Salicylic Acid and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative statistical analysis of the potential dose-response curve of 4-isobutylsalicylic acid, a derivative of salicylic acid. Due to a lack of specific published dose-response data for this compound, this analysis is framed within the context of well-characterized non-steroidal anti-inflammatory drugs (NSAIDs), salicylic acid and ibuprofen. By examining the structure-activity relationships of salicylic acid derivatives and the known potency of ibuprofen, which shares a 4-isobutylphenyl moiety, we can project the anticipated anti-inflammatory profile of this compound.
The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[1] The efficacy of these drugs is often quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher potency.
Comparative Dose-Response Data
The following table summarizes the available IC50 data for salicylic acid and ibuprofen against COX-1 and COX-2 enzymes. This data serves as a benchmark for estimating the potential activity of this compound. The addition of an isobutyl group to the salicylic acid structure is anticipated to increase its lipophilicity, which may enhance its binding to the active site of the COX enzymes, potentially leading to a lower IC50 value compared to salicylic acid.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Salicylic Acid | COX-1 | >100 | [2] |
| COX-2 | >100 | [2] | |
| Ibuprofen | COX-1 | 13 | |
| COX-2 | 344 |
Note: Data for this compound is not available in the public domain and is presented here as a hypothetical comparison based on chemical structure.
Experimental Protocols
The determination of the dose-response curve and IC50 values for a potential NSAID like this compound would typically involve the following key experiments:
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzyme is used.
-
Reaction Mixture: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes, to a reaction buffer containing the enzyme and various concentrations of the test compound (e.g., this compound) or a reference NSAID.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (typically 37°C).
-
Detection: The product of the enzymatic reaction, typically prostaglandin E2 (PGE2), is measured using an enzyme immunoassay (EIA) or other sensitive detection methods.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.
Whole Blood Assay for COX Inhibition
Objective: To measure the inhibitory effect of the test compound on COX-1 and COX-2 activity in a more physiologically relevant ex vivo system.
Methodology:
-
Blood Collection: Fresh human blood is collected from healthy volunteers.
-
COX-1 Activity (Thromboxane B2 production): Aliquots of blood are incubated with various concentrations of the test compound. Clotting is induced to stimulate platelet COX-1 activity, and the production of thromboxane B2 (a stable metabolite of the COX-1 product thromboxane A2) is measured by EIA.
-
COX-2 Activity (Prostaglandin E2 production): To measure COX-2 activity, whole blood is first treated with a COX-1 inhibitor (like aspirin) to block its activity. Then, lipopolysaccharide (LPS) is added to induce the expression of COX-2 in monocytes. The test compound is added at various concentrations, and the production of PGE2 is measured by EIA.
-
Data Analysis: Similar to the in vitro assay, dose-response curves are generated, and IC50 values for COX-1 and COX-2 are calculated.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams outline the experimental workflow and the relevant signaling pathway.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-Isobutylsalicylic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Isobutylsalicylic acid, a compound that requires careful handling due to its potential hazards.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following procedures are based on the known hazards of its parent compounds, salicylic acid and isobutyric acid. It is imperative to treat this compound as a hazardous chemical and to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Immediate Safety and Hazard Assessment
Based on related chemical data, this compound should be handled as a substance that is potentially harmful if swallowed, toxic in contact with skin, and capable of causing serious eye damage.[1][2] It may also be combustible.[1] All chemical waste must be characterized to determine if it is classified as hazardous waste.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Wear safety glasses with side shields or goggles.[3]
-
Hand Protection: Use chemically resistant gloves.[3]
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
Quantitative Hazard Data Summary
The table below summarizes the hazard classifications for related compounds, which should be considered indicative for this compound in the absence of specific data.
| Hazard Classification | Salicylic Acid | Isobutyric Acid | Recommended Handling for this compound |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[1] | Harmful if swallowed[2][4] | Treat as Harmful if Swallowed |
| Acute Dermal Toxicity | - | Category 3 (Toxic in contact with skin)[2] | Treat as Potentially Toxic on Contact |
| Serious Eye Damage | Category 1 (Causes serious eye damage)[1][3] | Causes severe eye damage[2] | Treat as Causing Serious Eye Damage |
| Skin Corrosion/Irritation | Irritant[5] | Causes severe skin burns[2] | Treat as a Potential Skin Irritant/Corrosive |
| Flammability | May be combustible at high temperature[5] | Flammable liquid and vapor[2] | Keep Away from Ignition Sources |
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted through your institution's hazardous waste program.[4] Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Collection and Segregation
-
Designate a Waste Container: Use a chemically compatible container, preferably the original container, that is in good condition with a secure, leak-proof lid.
-
Label the Container: As soon as the first drop of waste is added, affix a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound" (no formulas or abbreviations).
-
The words "Hazardous Waste".
-
A clear indication of the associated hazards (e.g., "Corrosive," "Toxic," "Irritant").
-
The accumulation start date.
-
-
Segregate from Incompatibles: Store the waste container away from bases, strong oxidizing agents, and reducing agents to prevent dangerous reactions.[4]
Step 2: Storage in a Satellite Accumulation Area (SAA)
-
Store in a Designated SAA: The waste container must be stored in a designated Satellite Accumulation Area within the laboratory.
-
Keep Containers Closed: The container must remain tightly sealed at all times, except when adding waste.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of spills.
Step 3: Arranging for Disposal
-
Do Not Exceed Limits: Laboratories are typically not permitted to accumulate more than 55 gallons of hazardous waste at one time.
-
Request Pickup: Once the container is full or you are finished generating this waste stream, complete a hazardous waste pickup request form as required by your institution's EHS department.
-
EHS Collection: Only trained EHS personnel should transport the hazardous waste from the laboratory to the central storage facility.
Handling Spills
In the event of a spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the material is flammable, remove all sources of ignition.[4]
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels to absorb a flammable substance.
-
Clean-Up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of Waste: The spill cleanup materials must be disposed of as hazardous waste.
Disposal of Empty Containers
An empty container that held this compound must also be managed as hazardous waste unless properly decontaminated. To decontaminate, triple-rinse the container with a suitable solvent. The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste like this compound.
Caption: Workflow for the safe disposal of hazardous chemical waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
